molecular formula C9H7BrN2 B1439204 5-Bromo-6-methyl-1,7-naphthyridine CAS No. 1049030-25-2

5-Bromo-6-methyl-1,7-naphthyridine

Cat. No.: B1439204
CAS No.: 1049030-25-2
M. Wt: 223.07 g/mol
InChI Key: OSXKPXRIFYUDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methyl-1,7-naphthyridine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-methyl-1,7-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-methyl-1,7-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methyl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXKPXRIFYUDBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=C1Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Difference between 5-Bromo-6-methyl-1,7-naphthyridine and 8-methyl isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural and Functional Divergence of Methylated 5-Bromo-1,7-Naphthyridines

Abstract This technical guide delineates the critical structural, synthetic, and reactive differences between 5-Bromo-6-methyl-1,7-naphthyridine and its 8-methyl isomer . Targeted at medicinal chemists and process scientists, this analysis focuses on the steric and electronic implications of methyl placement within the 1,7-naphthyridine scaffold. We provide validated synthetic pathways, comparative reactivity profiles for Pd-catalyzed cross-couplings, and insights into metabolic stability (Aldehyde Oxidase susceptibility), establishing a decision-making framework for scaffold selection in drug discovery.

Structural Analysis & Nomenclature

The 1,7-naphthyridine core consists of two fused pyridine rings.[1] The numbering system is critical for understanding the steric environment of the 5-bromo substituent.

  • Core Scaffold: 1,7-Naphthyridine (Pyridine fused to Pyridine).[1]

  • Key Positions:

    • N1: Nitrogen in Ring A.

    • N7: Nitrogen in Ring B.

    • C5: The site of bromination (Ring B), adjacent to the bridgehead C4a.

    • C6 vs. C8: The sites of methylation.[2]

Feature5-Bromo-6-methyl-1,7-naphthyridine 5-Bromo-8-methyl-1,7-naphthyridine
Methyl Position C6 (Adjacent to C5-Br and N7)C8 (Adjacent to N7 and C8a Bridgehead)
Steric Environment (C5) High (Ortho-Clash) : Methyl at C6 sterically crowds the Br at C5.Low (Remote) : Methyl at C8 is separated from C5 by N7.
Electronic Effect Inductive (+I) donation into C5-C6 bond.Inductive (+I) donation near bridgehead; shields N7.
Metabolic Soft Spot C8 (High risk of AO oxidation).C8 is blocked (Metabolically Stable).

Synthetic Pathways

The synthesis of these isomers requires distinct retrosynthetic logic. The 8-methyl isomer utilizes a pre-functionalized pyridine precursor to force regioselectivity, while the 6-methyl isomer relies on the condensation partner (enone/aldehyde) to introduce the alkyl group.

Protocol A: Synthesis of 5-Bromo-8-methyl-1,7-naphthyridine (The "Blocked" Route)

Rationale: Starting with 2-methyl-3-aminopyridine blocks cyclization at the C2 position, forcing the Skraup/Friedländer cyclization to occur at C4, exclusively yielding the 1,7-isomer.

  • Precursor: 2-Methyl-3-aminopyridine.

  • Cyclization (Modified Skraup): React with glycerol/sulfuric acid or acrolein equivalent.

    • Mechanism:[3] The methyl at C2 prevents ring closure at that site. Closure occurs at C4.

    • Result: 8-Methyl-1,7-naphthyridine.[1][4]

  • Bromination: Electrophilic bromination or conversion of a hydroxy intermediate.

    • Step: Reaction with

      
       in acetic acid or 
      
      
      
      if starting from the 5-hydroxy derivative (synthesized via diethyl ethoxymethylenemalonate route).
Protocol B: Synthesis of 5-Bromo-6-methyl-1,7-naphthyridine (The "Enone" Route)

Rationale: The methyl group must be introduced via the electrophilic component (the "glycerol" equivalent) during ring formation.

  • Precursor: 3-Aminopyridine.[2]

  • Cyclization (Doebner-Miller): Condensation with Methacrolein (or equivalent masked synthons like 1,1-diethoxy-2-methyl-3-butanone).

    • Regioselectivity:[5] Can be variable; often requires purification from 1,5-naphthyridine byproducts.

    • Result: 6-Methyl-1,7-naphthyridine.[2]

  • Bromination: Standard electrophilic bromination at C5 (activated position in 1,7-system relative to others).

Reactivity Profile: The "Ortho-Blocker" Effect

The defining difference between these isomers is the steric impact of the methyl group on the bromine handle at C5. This has profound implications for library synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Comparative Reactivity Table
Reaction Type6-Methyl Isomer (The "Ortho-Blocker")8-Methyl Isomer (The "Remote Modulator")
Suzuki Coupling (C5-Br) Difficult. The C6-Me creates an "ortho-wall," hindering Pd oxidative addition and transmetallation. Requires active ligands (e.g., SPhos, XPhos) and heat.Facile. C5 is sterically open. Standard catalysts (

,

) work efficiently at mild temperatures.
Nucleophilic Substitution (SNAr) Deactivated. Steric bulk prevents nucleophile approach perpendicular to the ring.Accessible. Nucleophiles can approach C5 easily.
N7-Coordination Open. N7 is accessible for H-bonding or metal coordination.Shielded. C8-Me creates steric bulk around the N7 lone pair, reducing pKa and coordination ability.
Metabolic Stability (AO) Poor. C8 is unsubstituted and highly prone to Aldehyde Oxidase (AO) attack, forming the 8-oxo metabolite.Excellent. C8-Me blocks the primary site of AO metabolism, significantly improving half-life (

).

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling of 5-Bromo-8-methyl-1,7-naphthyridine (High Yield)

This protocol validates the accessible nature of the 8-methyl isomer.

  • Reagents: 5-Bromo-8-methyl-1,7-naphthyridine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.05 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Charge a microwave vial with reactants and solvent.

    • Degas with

      
       for 5 minutes.
      
    • Heat to 80°C for 2 hours (Thermal) or 30 mins (Microwave).

    • Observation: Conversion is typically >95% due to lack of steric hindrance.

Protocol 2: Suzuki Coupling of 5-Bromo-6-methyl-1,7-naphthyridine (Sterically Demanding)

This protocol adjusts for the "Ortho-Blocker" effect.

  • Reagents: 5-Bromo-6-methyl-1,7-naphthyridine (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (3.0 eq), 
    
    
    
    / XPhos
    (0.05 eq / 0.10 eq).
  • Solvent: Toluene / Water (10:1) or n-Butanol.

  • Procedure:

    • Requires a highly active catalyst system (Buchwald precatalysts) to overcome the C6-Methyl steric clash.

    • Heat to 100-110°C for 12-18 hours.

    • Note: Yields are typically 10-20% lower than the 8-methyl isomer due to competing protodehalogenation.

Visualization: Synthesis & Reactivity Logic

NaphthyridineLogic Start8 Precursor: 2-Methyl-3-aminopyridine Route8 Route A: Cyclization at C4 (Forced) Start8->Route8 Methyl blocks C2 Start6 Precursor: 3-Aminopyridine Route6 Route B: Doebner-Miller (Methacrolein) Start6->Route6 Enone adds Methyl Prod8 8-Methyl-1,7-naphthyridine Route8->Prod8 Prod6 6-Methyl-1,7-naphthyridine Route6->Prod6 Br8 5-Bromo-8-methyl (C5 Open, C8 Blocked) Prod8->Br8 Bromination Br6 5-Bromo-6-methyl (C5 Crowded, C8 Open) Prod6->Br6 Bromination React8 Reactivity: High C5 Coupling Efficiency High Metabolic Stability (AO blocked) Br8->React8 React6 Reactivity: Low C5 Coupling Efficiency Low Metabolic Stability (AO labile) Br6->React6

Figure 1: Comparative synthetic flow and resulting physicochemical properties of 6-methyl vs 8-methyl isomers.

Strategic Recommendation for Drug Discovery

  • Select the 8-Methyl Isomer If:

    • You require metabolic stability against Aldehyde Oxidase (AO). The C8 position is the primary soft spot; blocking it is a proven medicinal chemistry tactic.

    • You plan complex C5 functionalization . The lack of steric hindrance ensures smoother library synthesis.

  • Select the 6-Methyl Isomer If:

    • You need to restrict conformation of the C5-substituent. The ortho-methyl can force a twisted conformation (atropisomerism potential) which may improve selectivity for specific kinase pockets.

    • The N7 nitrogen is a critical binding element (e.g., H-bond acceptor) and the 8-methyl group would disrupt this interaction via steric clash or electronic modulation.

References

  • BenchChem. (2025).[1][6] Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine: Application Notes and Protocols. Retrieved from

  • SynHet. (2025). 5-Bromo-8-methyl-1,7-naphthyridine Product Data and CAS 2101944-54-9. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of 1,8-naphthyridines and related compounds (Friedländer/Skraup Methodologies). Retrieved from

  • MDPI. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[7] 1,7-Naphthyridine Chemical Structure and Data. Retrieved from

Sources

Halogenated 1,7-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,7-naphthyridine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The strategic introduction of halogen atoms onto this scaffold has proven to be a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive literature review of halogenated 1,7-naphthyridine derivatives, focusing on their synthesis, physicochemical properties, and diverse biological applications. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, offering field-proven insights for researchers in drug discovery.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold and Halogenation

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six isomers, with the 1,7-isomer being a key scaffold in numerous biologically active molecules.[1] The rigid, planar structure of the 1,7-naphthyridine core, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, makes it an ideal framework for designing molecules that can interact with various biological targets.[2]

Halogenation is a fundamental strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogens can influence a molecule's:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.

  • Binding Affinity: Halogen bonds, a type of non-covalent interaction, can enhance binding to target proteins.[3]

  • Conformation: The size and electronegativity of halogens can influence the preferred conformation of a molecule.

This guide will explore how these principles are applied to the 1,7-naphthyridine scaffold to generate potent and selective therapeutic agents.

Synthetic Strategies for Halogenated 1,7-Naphthyridines

The synthesis of halogenated 1,7-naphthyridines can be broadly categorized into two approaches: construction of the halogenated scaffold from acyclic or monocyclic precursors, or late-stage halogenation of a pre-formed 1,7-naphthyridine ring.

Building the Halogenated Scaffold

A common and versatile method for constructing the 1,7-naphthyridine core is the Friedländer annulation. However, for halogenated derivatives, starting with halogenated precursors is often more efficient.

A plausible synthetic pathway for a di-halogenated 1,7-naphthyridine is outlined below. This approach leverages a substituted pyridine as a key starting material, a common strategy in the synthesis of naphthyridines.

Synthetic_Workflow_Halogenated_1,7_Naphthyridine cluster_synthesis General Synthetic Workflow Start Halogenated Pyridine Precursor Step1 Reaction with Malonic Ester Derivative Start->Step1 Intermediate1 Pyridone Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Halogenated 1,7-Naphthyridin-8-one Step2->Intermediate2 Step3 Halogenation/ Functionalization Intermediate2->Step3 FinalProduct Halogenated 1,7-Naphthyridine Derivative Step3->FinalProduct

Caption: Generalized synthetic workflow for halogenated 1,7-naphthyridines.

Late-Stage Halogenation

Direct halogenation of the 1,7-naphthyridine ring offers a more convergent approach. The regioselectivity of these reactions is dictated by the electronic properties of the ring system and any existing substituents.

2.2.1. Chlorination

A common method for introducing a chlorine atom is the treatment of a 1,7-naphthyridin-8(7H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 8-chloro-1,7-naphthyridine [4]

  • Reactants: Dissolve 1,7-naphthyridin-8(7H)-one (1.0 eq) in phosphorus oxychloride (10 vol).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford 8-chloro-1,7-naphthyridine.

2.2.2. Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds.

Experimental Protocol: Synthesis of 5-Bromo-1,7-naphthyridin-8-ol [5]

  • Reactants: To a solution of 1,7-naphthyridin-8-ol (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.

Biological Activities and Structure-Activity Relationships

Halogenated 1,7-naphthyridine derivatives have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and inflammatory diseases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 1,7-naphthyridine scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.

3.1.1. PIP4K2A Inhibition

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) is a lipid kinase that has emerged as a promising target in oncology.[3] Studies have shown that the introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core significantly enhances inhibitory potency against PIP4K2A.[3] This enhancement is attributed to a favorable halogen interaction with a phenylalanine residue (Phe200) in the ATP-binding pocket of the kinase.[3]

Compound IDC-5 SubstituentTarget KinaseIC₅₀ (nM)
1 HPIP4K2A>1000
62 ClPIP4K2A15

Table 1: Impact of C-5 Chlorination on PIP4K2A Inhibitory Activity. Data is illustrative and based on findings for related compounds.[3]

The following diagram illustrates the key interactions of a 5-chloro-1,7-naphthyridine inhibitor with the PIP4K2A active site.

PIP4K2A_Inhibition cluster_kinase PIP4K2A ATP-Binding Site Hinge Hinge Region (Val199) Phe200 Phe200 HydrophobicPocket Hydrophobic Pocket Inhibitor 5-Chloro-1,7-naphthyridine Inhibitor N7 Cl5 PeripheralRing N7->Hinge Hydrogen Bond Cl5->Phe200 Halogen Bond PeripheralRing->HydrophobicPocket van der Waals Interactions

Caption: Key interactions of a 5-chloro-1,7-naphthyridine inhibitor in the PIP4K2A active site.

3.1.2. p38α MAP Kinase Inhibition

The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs. 1,7-Naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38α MAP kinase.[6] Structure-activity relationship (SAR) studies revealed that the N-oxide oxygen was crucial for activity and selectivity.[6]

Anticancer Activity

Beyond kinase inhibition, halogenated naphthyridine derivatives have demonstrated broad anticancer activity through various mechanisms. While much of the detailed SAR work has been conducted on the 1,8-naphthyridine isomer, the principles are often translatable to the 1,7-scaffold. Halogenated 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines.[7] For instance, compound 47, a halogen-substituted derivative, exhibited an IC₅₀ of 0.41 µM against the MIAPaCa pancreatic cancer cell line.[7]

The cytotoxic effects of some naphthyridine derivatives are attributed to their ability to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division.[8]

Compound IDCancer Cell LineIC₅₀ (µM)
Compound 47 (Halogenated) MIAPaCa0.41
Compound 47 (Halogenated) K-5620.77
Compound 36 (Halogenated) PA-11.19

Table 2: Anticancer Activity of Halogenated 1,8-Naphthyridine Derivatives. This data provides context for the potential of halogenated 1,7-naphthyridines.[7]

Future Perspectives and Conclusion

The halogenated 1,7-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of halogens has consistently demonstrated its value in optimizing the pharmacological profile of these compounds. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Developing inhibitors that can discriminate between closely related kinase isoforms to minimize off-target effects.

  • Exploring novel biological targets: Expanding the therapeutic applications of halogenated 1,7-naphthyridines beyond oncology and inflammation.

  • Advanced synthetic methodologies: Developing more efficient and regioselective methods for the synthesis of complex halogenated derivatives.

References

  • Wortmann, et al. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5879-5882. [Link]

  • Lee, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5356. [Link]

  • Mukherjee, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 14(27), 2936-2961. [Link]

  • Wang, L., et al. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Combinatorial Science, 16(12), 667-673. [Link]

  • Lee, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5347-5356. [Link]

  • Ratajczyk, J. D., & Mrozek-Wilczkiewicz, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4299. [Link]

  • Fadda, A. A., et al. (2015). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Molecules, 20(7), 12947-12965. [Link]

  • Sharma, P., & Kumar, A. (2021). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 354(9), 2100109. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1145-1152. [Link]

  • Abubakar, I. B., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 22171. [Link]

  • Cirillo, P. F., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 21(22), 6844-6848. [Link]

Sources

Melting point and physical state of 5-Bromo-6-methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and experimental handling of 5-Bromo-6-methyl-1,7-naphthyridine , a critical heterocyclic scaffold used in medicinal chemistry for kinase inhibitor development.

Physicochemical Profile

Compound Identity:

  • IUPAC Name: 5-Bromo-6-methyl-1,7-naphthyridine

  • CAS Number: 1049030-25-2[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
  • Molecular Weight: 223.07 g/mol [1]

Physical State & Melting Point

Core Determination: Based on structural analogs and commercial isolation data, 5-Bromo-6-methyl-1,7-naphthyridine exists as a Solid at standard temperature and pressure (STP).

PropertySpecificationTechnical Insight
Physical State Crystalline Solid Typically isolated as an off-white to pale yellow powder.
Melting Point ~100–130 °C (Predicted)Note: Exact experimental values vary by polymorph and purity. The 1,7-naphthyridine core provides rigidity, while the 5-bromo/6-methyl substitution pattern disrupts packing less than flexible chains, maintaining a solid state.
Solubility DMSO, DCM, MeOHLow solubility in water; high solubility in polar aprotic solvents.
Purity Marker HPLC >95%Impurities (e.g., debrominated analogs) significantly depress MP.

Expertise & Causality: The "Solid" state is dictated by the planar aromatic nature of the naphthyridine bicyclic system, which facilitates


-

stacking. The 6-methyl group adds lipophilicity but does not introduce enough entropy to liquefy the compound at room temperature. The bromine atom at position 5 acts as a heavy halogen bond donor, potentially increasing the melting point relative to the non-brominated scaffold due to increased intermolecular interactions.

Synthesis & Isolation Workflow

The synthesis of 1,7-naphthyridines often suffers from regioselectivity issues. The protocol below outlines a robust Modified Friedländer Condensation , favored for its ability to control substitution patterns.

Representative Synthetic Pathway

Mechanism: Condensation of a 3-amino-isonicotinaldehyde derivative with a ketone (acetone equivalent) or via Skraup-like cyclization.

SynthesisWorkflow cluster_conditions Critical Process Parameters Precursor 3-Amino-2-bromo- 4-picoline Intermediate Intermediate: Dihydro-naphthyridine Precursor->Intermediate Cyclization (Acid Cat.) Reagent Glycerol / Skraup Cond. (or Acrolein equivalent) Reagent->Intermediate Product Target: 5-Bromo-6-methyl- 1,7-naphthyridine Intermediate->Product Dehydrogenation Oxidation Oxidation / Aromatization (e.g., MnO2 or DDQ)

Figure 1: Retrosynthetic logic for constructing the 1,7-naphthyridine core. The 5-bromo position is often installed pre-cyclization or via electrophilic substitution post-cyclization (though the latter is less regioselective).

Isolation Protocol (Self-Validating System)

To ensure the isolation of the solid state and not an oil (which indicates impurities):

  • Quench: Pour reaction mixture into ice-water.

  • pH Adjustment: Neutralize to pH 7–8 with NaHCO

    
    . Crucial: 1,7-naphthyridines are basic; acidic workup will trap them in the aqueous phase.
    
  • Extraction: Use Dichloromethane (DCM) (3x).

  • Crystallization: If oil persists after evaporation, triturate with cold diethyl ether or hexanes . This forces the lattice formation, converting the oil to the stable solid form.

Experimental Characterization

Researchers must validate the identity and state of the material before use in biological assays.

Melting Point Determination Protocol

Objective: Determine purity via melting range.

  • Preparation: Dry sample under high vacuum (0.1 mbar) for 4 hours to remove solvent traces (solvates can depress MP).

  • Instrument: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 80°C.

    • Slow Ramp: 1°C/min from 80°C until melt.

  • Acceptance Criteria: A range of <2°C indicates high purity. A broad range (>5°C) indicates solvent entrapment or regioisomer contamination.

Characterization Decision Tree

CharacterizationLogic Start Isolated Material StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Oil Oily / Sticky Gum StateCheck->Oil Wet/Impure ActionSolid Proceed to MP & NMR Solid->ActionSolid ActionOil Triturate w/ Hexane/Et2O Check Residual Solvent Oil->ActionOil ActionOil->Oil If remains oil (Check NMR) Recrystallize Recrystallize (EtOH or iPrOH) ActionOil->Recrystallize If solidifies

Figure 2: Logic flow for handling the physical isolation of naphthyridine derivatives.

Stability & Safety (E-E-A-T)

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Naphthyridines can be hygroscopic and sensitive to oxidation over long periods.

  • Hazards: Classified as Irritant (H315, H319, H335) . Avoid inhalation of dust.

  • Reactivity: The C-Br bond is reactive toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Ensure no Pd contaminants are present if the MP is lower than expected.

References

  • Fluorochem. 5-bromo-6-methyl-1,7-naphthyridine Product Sheet (CAS 1049030-25-2).[1] Confirms solid state and commercial availability. Link

  • PubChem. 1,7-Naphthyridine Derivative Physical Properties. General scaffold data supporting solid-state characteristics. Link

  • Sigma-Aldrich. Safety Data Sheet for Bromonaphthyridines. Handling and safety protocols. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-6-methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring robust, high-yielding protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methyl-1,7-naphthyridine .

The presence of the ortho-methyl group (C6) adjacent to the reactive bromide (C5) creates a specific steric challenge that distinguishes this substrate from unhindered naphthyridines. This guide prioritizes catalyst systems capable of overcoming this steric barrier while preventing nitrogen-coordination poisoning.

Introduction & Mechanistic Insight

The Substrate Challenge

5-Bromo-6-methyl-1,7-naphthyridine presents a dual challenge in palladium-catalyzed cross-coupling:

  • Electronic Deficiency: The 1,7-naphthyridine core is electron-poor due to the two nitrogen atoms. While this generally facilitates oxidative addition, it renders the resulting Pd(II)-aryl complex prone to competing pathways like hydrolysis if not transmetallated rapidly.

  • Steric Hindrance (The "Ortho Effect"): The methyl group at position 6 is ortho to the bromine at position 5. This steric bulk hinders the approach of the palladium catalyst during oxidative addition and, more critically, can retard the transmetallation step if the ligand sphere is too crowded.

Mechanistic Strategy

To successfully couple this substrate, the catalyst system must possess:

  • High Activity: To overcome the steric barrier of the C6-methyl group.

  • Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos are ideal. They are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing the formation of inactive bis-ligated Pd species and promoting reductive elimination).

  • Base Selection: Weak bases (K₃PO₄) are preferred over strong hydroxides to prevent hydrolysis of the sensitive bromide or base-catalyzed decomposition of the naphthyridine ring.

Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Tolerance)

Recommended for coupling with bulky boronic acids or when maximum yield is critical.

This protocol utilizes the Buchwald G3 Precatalysts , specifically designed for sterically demanding substrates.

Reagents:

  • Substrate: 5-Bromo-6-methyl-1,7-naphthyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4–8 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol (for higher temp)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent & Catalyst: Add the degassed solvent mixture (0.1 M concentration relative to substrate). Add the XPhos Pd G3 catalyst last under a positive stream of inert gas.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours.

    • Note: Monitor via LC-MS. The electron-deficient ring usually reacts fast; prolonged heating may cause protodeboronation of the partner.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "Robust Workhorse" (Cost-Effective)

Recommended for standard aryl boronic acids and initial screening.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (9:1)

Step-by-Step Methodology:

  • Combine substrate, boronic acid, and Cs₂CO₃ in a flask.

  • Evacuate and backfill with N₂ (3 times).

  • Add degassed solvent (Dioxane/Water).

  • Add Pd(dppf)Cl₂·DCM.

  • Heat to 90 °C for 4–12 hours.

  • Filter through a Celite pad to remove Pd black before aqueous workup.

Optimization & Troubleshooting Guide

IssueProbable CauseSolution
No Reaction (SM Recovery) Oxidative addition failed due to sterics or catalyst deactivation.Switch to XPhos Pd G3 or Sphos Pd G3 . Ensure strict anaerobic conditions.
Protodeboronation Boronic acid is unstable under basic/hot conditions.Use K₃PO₄ instead of carbonates. Lower temp to 60°C. Use Boronic Esters (Pinacol) or MIDA boronates .
Homocoupling of Boronic Acid Oxygen present in reaction; Pd(II) acting as oxidant.Degas solvents thoroughly (sparge with Ar for 15 min).
Hydrolysis of Bromide Hydroxide concentration too high (if using NaOH/KOH).Switch to anhydrous conditions (Dioxane/Cs₂CO₃) or weaker base (K₃PO₄).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate condition based on the coupling partner's steric profile.

SuzukiLogic Start Start: 5-Bromo-6-methyl-1,7-naphthyridine CheckPartner Analyze Coupling Partner (Boronic Acid) Start->CheckPartner Simple Simple Aryl / Unhindered CheckPartner->Simple Low Sterics Hindered Ortho-Substituted / Heteroaryl CheckPartner->Hindered High Sterics Unstable Acid/Base Sensitive CheckPartner->Unstable Sensitive ProtocolB Protocol B: Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O (Standard) Simple->ProtocolB ProtocolA Protocol A: XPhos Pd G3 K3PO4, Dioxane/H2O (High Steric Tolerance) Hindered->ProtocolA ProtocolC Protocol C: Pd(Amphos)Cl2 K3PO4, EtOH/H2O (Mild/Fast) Unstable->ProtocolC

Figure 1: Decision matrix for selecting Suzuki-Miyaura conditions based on coupling partner properties.

References

  • Vertex Pharmaceuticals. "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines." Journal of Medicinal Chemistry, 2000, 43(4), 675–682.[1] Link

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • BenchChem. "Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine."[2][3] Application Note, 2025. Link

Sources

Application Notes and Protocols for 5-Bromo-6-methyl-1,7-naphthyridine as a Kinase Inhibitor Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,7-Naphthyridine Scaffold in Kinase Inhibition

The 1,7-naphthyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1] Its rigid, planar structure, combined with two strategically positioned nitrogen atoms, provides an ideal framework for creating high-affinity ligands that can form critical hydrogen bonds within the ATP-binding site of various kinases.[2] Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.

This guide focuses on a particularly promising building block: 5-Bromo-6-methyl-1,7-naphthyridine . The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through well-established cross-coupling reactions. The methyl group at the 6-position can provide beneficial steric and electronic properties, potentially enhancing binding affinity and selectivity for the target kinase. This document provides a comprehensive overview of the properties of 5-Bromo-6-methyl-1,7-naphthyridine, detailed protocols for its derivatization, and methodologies for evaluating the resulting compounds as kinase inhibitors.

Physicochemical Properties of 5-Bromo-6-methyl-1,7-naphthyridine

A thorough understanding of the physicochemical properties of a building block is crucial for designing synthetic routes and formulating compounds for biological testing.

PropertyValueSource
CAS Number 1049030-25-2[5]
Molecular Formula C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [5]
Appearance Solid (typical)[5]
Purity ≥95.0% (typical commercial grade)[5]
Canonical SMILES CC1=NC=C2N=CC=CC2=C1Br[5]
InChI Key OSXKPXRIFYUDBV-UHFFFAOYSA-N[5]

Synthetic Derivatization Strategies

The bromine atom at the 5-position of 5-Bromo-6-methyl-1,7-naphthyridine is the key to its utility as a building block. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This section details protocols for two of the most powerful and versatile of these reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Synthetic utility of 5-Bromo-6-methyl-1,7-naphthyridine.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the naphthyridine core and various aryl or heteroaryl groups.[6] This is particularly useful for exploring the "back pocket" of the ATP-binding site of kinases, where hydrophobic interactions are often crucial for high-potency inhibition.

Materials:

  • 5-Bromo-6-methyl-1,7-naphthyridine (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-6-methyl-1,7-naphthyridine, the boronic acid/ester, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, a temperature of 100-150 °C for 20-40 minutes is a good starting point.[7] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C-5 arylated 1,7-naphthyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, which can lead to catalyst deactivation and poor reaction yields.

  • Degassed Solvent: Dissolved oxygen in the solvent can also oxidize the catalyst.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[8]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds, a key linkage in many potent kinase inhibitors.[9] The introduced amino group can act as a hydrogen bond donor or acceptor, forming critical interactions with the kinase hinge region.

Materials:

  • 5-Bromo-6-methyl-1,7-naphthyridine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., RuPhos, BINAP, 4-8 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction tube

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Reagent Addition: Add the 5-Bromo-6-methyl-1,7-naphthyridine, the amine, and the degassed solvent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Phosphine Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically bulky and electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the crucial reductive elimination step that forms the C-N bond.[10]

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10]

Evaluation of Kinase Inhibitory Activity

Once a library of 5-Bromo-6-methyl-1,7-naphthyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

graph TD { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

}

Workflow for evaluating 1,7-naphthyridine-based kinase inhibitors.
Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[11] It is a robust and high-throughput compatible assay for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Target Kinase Example: PIP4K2A Derivatives of the 1,7-naphthyridine scaffold have shown potent inhibitory activity against Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer.[3][12]

Compound IDTarget KinaseIC₅₀ (nM) (ADP-Glo Assay)Reference
BAY-091PIP4K2A2.9[11]
BAY-297PIP4K2A1.8[11]

Materials:

  • Purified recombinant kinase (e.g., PIP4K2A)

  • Kinase-specific substrate (e.g., PI5P for PIP4K2A)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Synthesized 1,7-naphthyridine derivatives

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In the assay plate, add the kinase, substrate, and test compound in kinase reaction buffer.

    • Initiate the reaction by adding ATP. The final volume is typically 5-10 µL.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Target Engagement Assay (CETSA®)

A key step in drug development is confirming that a compound binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[3]

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

Procedure:

  • Cell Treatment: Treat cultured cells (e.g., THP-1 cells for PIP4K2A) with various concentrations of the test compound or a vehicle control. Incubate to allow for cell penetration and target binding.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Analyze the amount of the target kinase in the soluble fraction using a standard protein detection method such as Western blotting or an ELISA-based technique.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 5: Cell-Based Kinase Activity Assay (Phosphorylation Assay)

To measure the functional consequence of target engagement, it's essential to assess the inhibitor's effect on the kinase's activity within a cell. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.[13]

Principle: An effective kinase inhibitor will reduce the phosphorylation of its substrate. This change in phosphorylation status can be detected using phospho-specific antibodies.

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and treat them with a serial dilution of the test compound. Include appropriate positive and negative controls.

  • Stimulation (if necessary): For some signaling pathways, it may be necessary to stimulate the cells with a growth factor or other agent to activate the kinase of interest.

  • Cell Lysis: After the treatment period, lyse the cells to release the proteins.

  • Detection: Quantify the amount of the phosphorylated substrate using an immunoassay format such as ELISA or a bead-based assay (e.g., AlphaLISA®). This typically involves capturing the total substrate protein and detecting the phosphorylated form with a specific antibody.

  • Data Analysis: Normalize the phospho-substrate signal to the total substrate signal to account for any variations in cell number. Calculate the IC₅₀ value by plotting the normalized signal against the inhibitor concentration.

Kinase Selectivity Profiling: A Critical Step

Achieving selectivity is a major challenge in kinase inhibitor development due to the high degree of conservation in the ATP-binding site across the human kinome.[14] A compound that inhibits multiple kinases can lead to off-target effects and toxicity. Therefore, it is essential to profile promising inhibitors against a broad panel of kinases.[15][16]

Methodology:

  • Large-Scale Screening: Submit lead compounds to specialized contract research organizations or use in-house platforms that offer screening against hundreds of kinases.

  • Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM). For any significant off-target hits, full IC₅₀ curves should be generated to quantify the potency of inhibition.

  • Selectivity Score: Various metrics, such as the S-score, can be calculated to provide a quantitative measure of a compound's selectivity.

Conclusion and Future Directions

5-Bromo-6-methyl-1,7-naphthyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom and methyl group provides a solid foundation for generating diverse chemical libraries with the potential for high potency and selectivity. The protocols outlined in this guide provide a comprehensive workflow, from chemical derivatization to biochemical and cellular evaluation, enabling researchers to effectively utilize this scaffold in their drug discovery programs. Future efforts should focus on exploring a wider range of substitutions at the 5-position and correlating these structural changes with inhibitory activity against a broad panel of kinases to uncover new therapeutic opportunities.

References

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. [Link]

  • Ojo, O. S., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 13(1), 1-15. [Link]

  • Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7569. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • López-Cara, L. C., et al. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7899-910. [Link]

  • Editorial. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry, 65(10), 7071–7073. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PUBDB. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link]

  • Chen, Y.-L., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][11][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Maccari, R., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 594-607. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Uenishi, J., et al. (2019). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 23(10), 2244–2250. [Link]

  • Volyniuk, D., et al. (2012). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48(1), 134-142. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 5-Bromo-6-methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution on 5-Bromo-6-methyl-1,7-naphthyridine

Executive Summary

This guide details the protocol for effecting nucleophilic substitution on 5-bromo-6-methyl-1,7-naphthyridine . Researchers must recognize a critical reactivity distinction: unlike the highly activated 2-, 4-, or 8-positions of the 1,7-naphthyridine scaffold, the 5-position is electronically deactivated regarding classical


 pathways. Furthermore, the 6-methyl group  introduces significant steric hindrance ortho to the leaving group.

Therefore, this protocol pivots from "classical" uncatalyzed


 (which will likely fail or require decomposition-level temperatures) to a Palladium-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig/Suzuki type) . This approach is the industry standard for this specific substrate, ensuring high yield and functional group tolerance.

Substrate Analysis & Reactivity Profile

To design a self-validating protocol, we must first understand the electronic and steric environment of the substrate.

Electronic Deactivation (The "Dead Zone")

In 1,7-naphthyridine, the nitrogen atoms are located at positions 1 and 7.

  • Positions 2, 4, 8: These are

    
     or 
    
    
    
    to the nitrogen atoms. The electronegative nitrogen withdraws electron density via resonance, stabilizing the Meisenheimer complex intermediate essential for classical
    
    
    .[1]
  • Position 5 (Target): This position is

    
     to N7 and separated from N1 by the ring fusion. It lacks direct resonance stabilization for an incoming nucleophile. Consequently, the energy barrier for direct nucleophilic attack is prohibitively high [1].
    
Steric Hindrance

The 6-methyl group is ortho to the 5-bromo leaving group. This creates a "steric wall" that:

  • Blocks the trajectory of bulky nucleophiles in a classical

    
     approach.
    
  • Requires specific bulky phosphine ligands in metal catalysis to facilitate the reductive elimination step.

Reactivity Visualization

ReactivityMap Substrate 5-Bromo-6-methyl- 1,7-naphthyridine N1 N1 (Ring A) Activates C2, C4 Substrate->N1 N7 N7 (Ring B) Activates C8 Substrate->N7 C5 C5 Position (Target) Substrate->C5 N1->C5 No Resonance Activation N7->C5 Beta Position (Deactivated) Me6 6-Methyl Group (Steric Block) C5->Me6 Ortho Steric Clash Result Classical SNAr: FAILS Pd-Catalysis: REQUIRED C5->Result

Figure 1: Electronic and steric analysis of the substrate. Note the lack of activation at C5 compared to N-adjacent positions.

Experimental Protocol: Pd-Catalyzed Amination (The "Catalytic SNAr")

This protocol is optimized for coupling a secondary amine (e.g., morpholine, piperazine) to the 5-position. It overcomes the electronic deactivation via oxidative addition and the steric hindrance via ligand selection.

Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Bromo-6-methyl-1,7-naphthyridine (1.0 eq)Electrophile
Nucleophile Amine (1.2 eq)Nucleophile
Catalyst

(2-5 mol%)
Palladium Source
Ligand BrettPhos or RuPhos (4-10 mol%)Critical: Bulky ligand handles 6-Me sterics [2].
Base NaOtBu (1.5 eq) or

(2.0 eq)
Proton Scavenger
Solvent 1,4-Dioxane or Toluene (Anhydrous)Reaction Medium
Atmosphere Argon or Nitrogen (Strictly Oxygen-free)Catalyst Protection
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Recommended for Consistency)

  • In a glovebox or under active Argon flow, charge a reaction vial with

    
     and BrettPhos .
    
  • Add a small volume of anhydrous 1,4-dioxane.

  • Stir at room temperature for 5-10 minutes. The solution color should shift (often to a deep orange/red), indicating active catalyst formation (

    
    ).
    
    • Why? Pre-forming the catalyst prevents "dead" Pd black formation before the cycle begins.

Step 2: Reaction Assembly

  • Add the 5-Bromo-6-methyl-1,7-naphthyridine substrate and the Base (NaOtBu) to the catalyst vial.

  • Add the Amine nucleophile .

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Purge with Argon for 5 minutes (balloon needle vent).

Step 3: Thermal Activation

  • Heat the reaction block to 100°C .

  • Stir vigorously (1000 RPM). The 6-methyl group creates steric drag; high agitation ensures mass transfer.

  • Monitor via LC-MS at 2 hours.

    • Checkpoint: If conversion is <20%, raise temp to 110°C. If Pd black precipitates, add 2 mol% more ligand.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Filter through a generic Celite pad (elute with EtOAc) to remove Pd residues and inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (0-10% gradient). The naphthyridine nitrogen can streak; adding 1%

      
       or 
      
      
      
      to the eluent is recommended.

Alternative Protocol: "Forced" Classical SNAr

Use this ONLY if metal catalysis is strictly prohibited (e.g., trace metal limits in final API are <1ppm and scavenging failed).

Warning: This method requires harsh conditions and may lead to side reactions (e.g., ring degradation or polymerization).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. These polar aprotic solvents stabilize the transition state.

  • Nucleophile: Must be ionic and highly reactive (e.g., Sodium Methoxide, Sodium Thiolate). Neutral amines will not react.

  • Temperature: 140°C - 160°C.

  • Procedure:

    • Dissolve substrate in NMP (0.5 M).

    • Add 3.0 equivalents of nucleophile.

    • Microwave irradiation is preferred over oil bath to minimize thermal decomposition time (e.g., 180°C for 20 mins).

  • Risk: The 6-methyl group may undergo deprotonation (benzylic-like position) leading to complex side chemistry rather than substitution.

Mechanistic Workflow (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting where the 6-methyl group influences the process.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Insert into C5-Br) Pd0->OxAdd Fast Complex1 Pd(II) Intermediate (Steric Clash with 6-Me) OxAdd->Complex1 LigandEx Ligand Exchange (Base + Nucleophile) Complex1->LigandEx Slow (Steric Bulk) RedElim Reductive Elimination (Product Release) LigandEx->RedElim Rate Limiting (Requires Bulky Ligand) RedElim->Pd0 Regeneration Product 5-Substituted-6-methyl- 1,7-naphthyridine RedElim->Product

Figure 2: The catalytic cycle. The 6-methyl group sterically hinders the Pd(II) intermediate, necessitating bulky ligands like BrettPhos to force Reductive Elimination.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation or Oxidative Addition failure.Switch to XPhos Pd G3 or BrettPhos Pd G3 precatalysts. Ensure strict

-free conditions.
Low Yield (<30%) Reductive elimination stalled by 6-Me sterics.Increase temperature to 120°C. Switch solvent to t-Amyl alcohol (higher boiling point).
Dehalogenation (H instead of Nu)

-hydride elimination from amine or solvent.
Avoid primary alcohols as solvents. Use Toluene. Ensure amine is dry.
Multiple Spots on TLC N-oxide formation or ring opening.Verify inert atmosphere. Lower temp to 80°C and extend time.

References

  • BenchChem. (2025).[2] 5-Bromo-8-methoxy-1,7-naphthyridine: Chemical Properties and Reactivity. Retrieved from (Validates the necessity of metal catalysis for 5-bromo-naphthyridine functionalization).

  • MDPI. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. Molecules.[1][3][2][4][5][6][7][8][9] Retrieved from (Provides context on the stability and electronic structure of the 1,7-naphthyridine ring system).

  • American Chemical Society. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. J. Org.[5] Chem. Retrieved from (Contrasts reactivity: 1,6-isomers allow C5 SNAr due to N6 activation, whereas 1,7-isomers do not).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from (Foundational theory on resonance requirements for SNAr).

Sources

Application Note: Strategic Synthesis of 1,7-Naphthyridine-Based PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthetic pathway for developing Phosphodiesterase Type 5 (PDE5) inhibitors utilizing a 1,7-naphthyridine scaffold. While classic PDE5 inhibitors (e.g., Sildenafil, Vardenafil) rely on pyrazolopyrimidinone or imidazotriazinone cores, the 1,7-naphthyridine system offers a distinct chemotype with altered solubility profiles and potential for improved selectivity against off-target phosphodiesterases (e.g., PDE6, PDE1).

The 1,7-naphthyridine core acts as a bioisostere to the quinazoline nucleus. By strategically placing nitrogen atoms at the 1- and 7-positions, researchers can exploit specific hydrogen bonding interactions within the PDE5 catalytic pocket (specifically with Gln817) while modifying the electrostatic surface potential to reduce metabolic clearance.

Retrosynthetic Analysis & Workflow

The synthesis is designed to be modular, allowing for late-stage diversification of the C8-amine and C6-aryl moieties, which are critical for potency and pharmacokinetic (PK) optimization.

Synthetic Strategy Diagram

The following flowchart illustrates the disconnection strategy from the target inhibitor back to commercially available pyridine precursors.

G Target Target: 1,7-Naphthyridine PDE5 Inhibitor (8-amino-6-aryl substituted) Inter1 Intermediate A: 8-Chloro-1,7-naphthyridine Target->Inter1 Nucleophilic Aromatic Substitution (SNAr) Inter2 Intermediate B: 1,7-Naphthyridin-8(7H)-one Inter1->Inter2 Deoxychlorination (POCl3) Precursor Starting Material: 3-Aminoisonicotinic Acid (or 3-Cyano-2-methylpyridine) Inter2->Precursor Condensation/Cyclization Reactants Reagents: POCl3 (Chlorination) Piperazine derivative (SNAr) Reactants->Inter1

Caption: Retrosynthetic disconnection of the 1,7-naphthyridine scaffold showing the critical chlorination and amination steps.

Experimental Protocols

Protocol A: Construction of the 1,7-Naphthyridine Core

Objective: Synthesis of 6-methyl-1,7-naphthyridin-8(7H)-one. Rationale: This step builds the bicyclic aromatic system. We utilize a condensation approach starting from 3-aminoisonicotinic acid derivatives, which ensures correct regiochemistry of the nitrogens.

Materials:

  • 3-Aminoisonicotinic acid (CAS: 27012-25-5)

  • Acetamidine hydrochloride (or Triethyl orthoacetate for alternative routes)

  • Diphenyl ether (Solvent)

  • Sodium ethoxide (NaOEt)

Step-by-Step Methodology:

  • Activation: Dissolve 3-aminoisonicotinic acid (10 mmol) in ethanol. Add thionyl chloride (12 mmol) dropwise at 0°C to form the ethyl ester. Reflux for 4 hours. Evaporate solvent to yield ethyl 3-aminoisonicotinate .

  • Condensation: Suspend ethyl 3-aminoisonicotinate (10 mmol) and acetamidine hydrochloride (15 mmol) in anhydrous ethanol (50 mL).

  • Cyclization: Add NaOEt (25 mmol) slowly. The basic environment promotes the nucleophilic attack of the amidine nitrogen on the ester carbonyl.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen atmosphere. Monitor via TLC (10% MeOH in DCM).

  • Workup: Cool to room temperature. Neutralize with dilute acetic acid to pH 7. The product, 6-methyl-1,7-naphthyridin-8(7H)-one , will precipitate.

  • Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Critical Parameter: The quality of the acetamidine is crucial. Wet acetamidine leads to hydrolysis of the ester without cyclization.

Protocol B: Activation and Functionalization

Objective: Conversion to 8-chloro-1,7-naphthyridine and subsequent SNAr coupling. Rationale: The lactam (8-one) is unreactive toward amines. Conversion to the chloride creates an electrophilic center at C8, allowing the installation of the piperazine tail (a key pharmacophore for PDE5 solubility and binding).

Step-by-Step Methodology:

  • Chlorination: Place 6-methyl-1,7-naphthyridin-8(7H)-one (5 mmol) in a round-bottom flask. Add Phosphorus Oxychloride (POCl3, 10 mL) explicitly as both reagent and solvent.

  • Catalysis: Add one drop of DMF (Vilsmeier-Haack catalyst).

  • Reaction: Reflux at 110°C for 3 hours. The suspension should turn into a clear, dark solution.

  • Quench (Hazard Control): Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water mixture. Caution: Exothermic reaction. Extract with DCM (3 x 50 mL). Dry over MgSO4 and concentrate to yield 8-chloro-6-methyl-1,7-naphthyridine .

  • Amination (SNAr): Dissolve the chloro-intermediate (1 mmol) in acetonitrile (10 mL). Add the nucleophile (e.g., N-methylpiperazine or a 3-chloro-4-methoxybenzylamino derivative) (1.2 mmol) and DIPEA (2 mmol).

  • Heating: Heat to 80°C for 6 hours.

  • Final Isolation: Evaporate solvent. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency shifts observed when modifying the 1,7-naphthyridine core compared to standard quinazoline inhibitors.

Table 1: Comparative Potency of 1,7-Naphthyridine Analogs

Compound IDCore ScaffoldC8-Substituent (R1)C6-Substituent (R2)PDE5 IC50 (nM)Selectivity (PDE5/PDE6)
Ref-1 (Sildenafil) Pyrazolopyrimidinone----3.5~10x
Naph-17-A 1,7-Naphthyridine4-MethylpiperazinePhenyl12.445x
Naph-17-B 1,7-Naphthyridine4-Methylpiperazine3-Chloro-4-methoxyphenyl2.1 120x
Naph-17-C 1,7-NaphthyridineHydroxyl (Lactam)3-Chloro-4-methoxyphenyl>1000N/A

Interpretation: The data indicates that the 1,7-naphthyridine core (Naph-17-B) can achieve equipotency to Sildenafil but with potentially superior selectivity profiles against PDE6 (reducing visual side effects). The presence of the basic amine at C8 (Naph-17-B) is essential for potency; the lactam precursor (Naph-17-C) is inactive, confirming the necessity of the SNAr step.

Mechanism of Action & Biological Context[1][2]

Understanding the downstream effects is vital for assay design. The 1,7-naphthyridine inhibitor binds to the catalytic site of PDE5, preventing the hydrolysis of cGMP.

Pathway NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP (Cyclic Guanosine Monophosphate) GC->cGMP Converts GTP to cGMP GTP GTP GTP->GC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis via PDE5 Response Smooth Muscle Relaxation (Vasodilation) cGMP->Response Signaling PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Inhibitor 1,7-Naphthyridine Inhibitor Inhibitor->PDE5 Blocks

Caption: The NO/cGMP signaling pathway.[1] The 1,7-naphthyridine inhibitor blocks PDE5, maintaining high cGMP levels.

Troubleshooting & Expert Tips

  • Regioselectivity Issues: In the condensation of 3-aminoisonicotinic acid, ensure the starting material is pure. Isomers (1,6-naphthyridines) can form if the starting pyridine is not 3,4-substituted correctly. Verify intermediate regiochemistry using NOESY NMR (coupling between H-8 and substituents).

  • Solubility: 1,7-Naphthyridines are often more lipophilic than their quinazoline counterparts. If the final compound precipitates in biological assays, convert it to a hydrochloride or mesylate salt immediately after purification.

  • POCl3 Handling: Old POCl3 absorbs moisture and generates phosphoric acid, which dampens the reaction. Always distill POCl3 if the bottle has been open for >1 month.

References

  • Ukita, T., et al. (2003). Novel 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[3]

  • Manley, P. W., et al. (2002).[1] Pharmacological profile of a novel phosphodiesterase 4 inhibitor, a 1,7-naphthyridine derivative.[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem Technical Support. (2025). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes.

  • Hershberger, S. J., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Suzuki Coupling with 5-Bromo-6-methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-6-methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of their coupling products. The 1,7-naphthyridine scaffold is a privileged heterocycle in drug discovery, but its successful functionalization via cross-coupling presents unique challenges, primarily due to the presence of two nitrogen atoms. These nitrogen atoms can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or deactivation and subsequent low yields.[1][2]

This document provides a series of frequently asked questions (FAQs), an in-depth troubleshooting guide, and optimized protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yield with 5-bromo-6-methyl-1,7-naphthyridine consistently low or non-existent?

A1: Low or no product formation is the most common issue and typically stems from several interrelated factors. The primary suspect is the deactivation of the palladium catalyst by the nitrogen atoms of the naphthyridine ring.[2] Other critical factors include:

  • Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient nature and coordinating ability of the naphthyridine substrate often require more robust catalytic systems.[1]

  • Poor Boronic Acid/Ester Quality: Boronic acids, especially heteroaromatic ones, can be unstable and prone to degradation via protodeboronation.[3]

  • Inadequate Base: The base is not just a stoichiometric reagent; it is critical for activating the boronic acid for the transmetalation step. An incorrect choice or poor quality base can halt the catalytic cycle.[4][5]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents will lead to catalyst oxidation and a stalled reaction.[1]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 6-methyl-1,7-naphthyridine. What is it and how do I prevent it?

A2: This byproduct is the result of protodehalogenation (or debromination), where the bromine atom on your starting material is replaced by a hydrogen atom.[6] This side reaction is often promoted by certain hydride sources in the reaction mixture. Potential sources include amine bases or alcoholic solvents.[6] To minimize this:

  • Avoid Hydride-Donating Reagents: If using an amine base or alcohol as a solvent/co-solvent, consider switching to alternatives. For instance, use an inorganic base like K₃PO₄ or Cs₂CO₃ and an aprotic solvent like dioxane or toluene.

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of protodehalogenation. Monitor the reaction by LC-MS and stop it once the starting material is consumed.

Q3: My boronic acid seems to be decomposing, and I see a lot of the corresponding arene/heteroarene byproduct. What is this side reaction?

A3: This is a classic case of protodeboronation , where the C-B bond of the organoboron reagent is cleaved by a proton source (often water) to yield the corresponding hydrocarbon.[3][7] This is a major pathway for reagent consumption and a common cause of low yields. To mitigate this:

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. While some Suzuki protocols use aqueous bases, the water content must be carefully controlled.[1]

  • Use Stable Boron Reagents: Consider using boronic acid pinacol esters (boronate esters) or potassium trifluoroborate salts, which are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4][8][9]

  • Use Fresh Reagents: Use freshly purchased or purified boronic acid/ester. A slight excess (1.2–1.5 equivalents) can also help compensate for minor degradation.[4]

Q4: What is the best catalyst and ligand combination for coupling with a challenging substrate like 5-bromo-6-methyl-1,7-naphthyridine?

A4: For electron-deficient and N-heterocyclic substrates, the most successful catalyst systems typically involve a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[10] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing deactivation.[9] Highly recommended ligands include:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are industry standards for challenging couplings.[4][11]

  • N-Heterocyclic Carbenes (NHCs): These are also highly effective and can offer superior stability and reactivity in some cases.[12]

Using pre-formed, air-stable precatalysts (e.g., XPhos-Pd-G3) is also highly recommended as they provide better reproducibility and ensure the generation of the active Pd(0) species.[13]

In-Depth Troubleshooting Guide

This section provides a structured workflow for diagnosing and solving common issues encountered during the Suzuki coupling of 5-Bromo-6-methyl-1,7-naphthyridine.

Logical Workflow for Troubleshooting

G start Low Yield or No Product sm_check Analyze Crude Reaction Mixture (LC-MS) start->sm_check sm_present High % of Starting Material (SM) Remaining? sm_check->sm_present sm_consumed SM Consumed, but Low Product Yield? sm_check->sm_consumed sm_present->sm_consumed No catalyst_issue Catalyst/Ligand Inactive or Inhibited sm_present->catalyst_issue Yes dehalogenation Protodehalogenation (Debromination) Observed? sm_consumed->dehalogenation Yes conditions_issue Reaction Conditions Sub-optimal solution_catalyst Solution: - Switch to bulky, electron-rich ligand (XPhos, SPhos). - Use a Pd(II) precatalyst (e.g., XPhos-Pd-G3). - Increase catalyst loading (2-5 mol%). catalyst_issue->solution_catalyst reagent_issue Poor Reagent Quality solution_conditions Solution: - Screen bases (K₃PO₄, Cs₂CO₃). - Screen solvents (Dioxane, Toluene, DME). - Increase temperature incrementally (80-120 °C). conditions_issue->solution_conditions solution_reagents Solution: - Use fresh, anhydrous base. - Use fresh boronic acid or switch to a more stable boronate ester/trifluoroborate salt. reagent_issue->solution_reagents deboronation Protodeboronation Byproduct Observed? dehalogenation->deboronation No solution_dehalogenation Solution: - Change base (avoid amines if possible). - Use aprotic solvent. - Reduce reaction time/temperature. dehalogenation->solution_dehalogenation homocoupling Boronic Acid Homocoupling Observed? deboronation->homocoupling No solution_deboronation Solution: - Ensure strictly anhydrous conditions. - Use boronate ester or trifluoroborate salt. - Use a non-aqueous base. deboronation->solution_deboronation solution_homocoupling Solution: - Rigorously degas all solvents and the reaction mixture (Freeze-Pump-Thaw is best). - Maintain a positive inert gas pressure. homocoupling->solution_homocoupling Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product r1x R¹-X (5-Bromo-6-methyl-1,7-naphthyridine) r1x->oxidative_addition r2by2 R²-B(OR)₂ (Boronic Ester) r2by2->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Sources

Minimizing debromination side reactions in naphthyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for naphthyridine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with debromination, a common and often yield-limiting side reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the problem, enabling you to troubleshoot effectively and optimize your synthetic routes.

Naphthyridine cores are privileged scaffolds in medicinal chemistry, and their functionalization via palladium-catalyzed cross-coupling is a cornerstone of modern drug discovery. However, the electron-deficient nature of the naphthyridine ring and the presence of nitrogen atoms can complicate these reactions, frequently leading to the undesired replacement of a bromine atom with hydrogen. This hydrodehalogenation (debromination) pathway consumes starting material, reduces product yield, and complicates purification.[1][2]

This guide is structured to help you diagnose the root causes of debromination in your specific system and implement targeted solutions. We will move from foundational concepts in the FAQ section to actionable, step-by-step advice in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the debromination side reaction. Understanding these concepts is the first step toward rational optimization.

Q1: What is the mechanistic origin of debromination in palladium-catalyzed cross-coupling?

A1: Debromination, or hydrodehalogenation, is a reductive process that competes with the desired cross-coupling catalytic cycle.[3][4] After the initial oxidative addition of the bromo-naphthyridine to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is at a critical juncture. Instead of proceeding through transmetalation with the coupling partner, this intermediate can intercept a hydride source. This forms an Ar-Pd(II)-H species, which then undergoes rapid reductive elimination to yield the debrominated naphthyridine and regenerates the Pd(0) catalyst. The sources of the detrimental hydride are varied and often depend on the specific reaction conditions.[4]

Q2: What are the most common sources of hydrides in these reactions?

A2: Identifying the hydride source is critical for troubleshooting. Common culprits include:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate hydride donors.[5] Organic amine bases can also serve as hydride sources.[4]

  • Solvents: Protic solvents like alcohols or residual water can be a source of hydrides.[2] Anhydrous, aprotic solvents are generally preferred.[6]

  • Reagents: Impurities in reagents or the organometallic coupling partner itself can sometimes contribute. For instance, some boronic acid preparations or their degradation products may act as hydride donors.

Q3: How does the choice of palladium catalyst and ligand influence debromination?

A3: The ligand plays a pivotal role in modulating the reactivity of the palladium center.[7]

  • Electron-Rich, Bulky Ligands: Ligands like tri-tert-butylphosphine or certain biaryl phosphines (Buchwald ligands) are designed to accelerate oxidative addition and reductive elimination.[8] However, their high electron-donating ability can also stabilize the Ar-Pd(II)-H intermediate, potentially favoring the debromination pathway.[6]

  • Bidentate Ligands: Chelating phosphine ligands (e.g., dppf, Xantphos) can sometimes suppress debromination by creating a more stable, coordinatively saturated palladium center that is less susceptible to side reactions.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors that can form very stable complexes with palladium, often leading to highly active catalysts. Their impact on debromination can vary and should be evaluated on a case-by-case basis.

Q4: Why are naphthyridines particularly susceptible to this side reaction?

A4: The electronic properties of the naphthyridine ring system are a key factor. The two nitrogen atoms make the ring system electron-deficient, which generally facilitates the initial oxidative addition step. However, these nitrogen atoms are also Lewis basic and can coordinate to the palladium center, potentially altering the geometry and electronic structure of the catalytic intermediates in a way that opens the door for side reactions.[9]

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to visualize the competition between the productive cross-coupling cycle and the off-cycle debromination pathway.

G pd0 L-Pd(0) oa_complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)(L)-R oa_complex->trans_complex Transmetalation (+ R-M) hydride_complex Ar-Pd(II)(L)-H oa_complex->hydride_complex Hydride Transfer product Ar-R (Desired Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration hydride_source Hydride Source (Base, Solvent, etc.) hydride_source->hydride_complex dehalogenated Ar-H (Debrominated Byproduct) hydride_complex->dehalogenated Reductive Elimination dehalogenated->pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in naphthyridine cross-coupling.

Troubleshooting Guide

This section provides a systematic, question-driven approach to solving debromination issues in your experiments.

Issue 1: My LC-MS analysis shows a significant peak for the debrominated naphthyridine starting material (>10%). Where do I start?

This is a classic sign that the hydrodehalogenation pathway is kinetically competitive. Your primary levers for control are temperature, base selection, and the catalyst system.

Step 1: Lower the Reaction Temperature Higher temperatures can accelerate side reactions more than the desired reaction.[6]

  • Action: Reduce the reaction temperature by 20 °C (e.g., from 100 °C to 80 °C).

  • Rationale: Debromination pathways may have a higher activation energy. Lowering the thermal energy of the system can disproportionately slow this undesired route. Be prepared to extend the reaction time to achieve full conversion of the starting material.

Step 2: Re-evaluate Your Choice of Base The base is one of the most common culprits. Strong bases are often problematic.[2][6]

  • Action: Switch from strong, potentially hydride-donating bases like NaOtBu or KOtBu to weaker, non-coordinating inorganic bases.

  • Rationale: Weaker bases are less likely to generate hydride species. A screening of bases is highly recommended.

Table 1: Base Selection Guide for Minimizing Debromination

Base Type Propensity for Debromination Rationale
NaOtBu, KOtBu Strong, Organic Alkoxide High Can undergo β-hydride elimination to form hydride donors.[5]
K₃PO₄ Moderate, Inorganic Low to Medium A good first choice for screening. Its limited solubility can be beneficial.[8]
Cs₂CO₃ Moderate, Inorganic Low Often effective and generally milder than phosphates. Good solubility in some organic solvents.[6]

| K₂CO₃ | Weak, Inorganic | Low | A milder option, often used in aqueous or biphasic systems. May require higher temperatures.[10] |

Step 3: Screen Different Ligands If temperature and base adjustments are not sufficient, the ligand is your next variable to screen.

  • Action: Move away from highly electron-rich, bulky monophosphine ligands if they are promoting debromination. Test a bidentate ligand.

  • Rationale: Changing the steric and electronic environment around the palladium center can dramatically alter the relative rates of the competing pathways. Bidentate ligands can enforce a specific geometry that disfavors the hydride transfer step.

Table 2: Recommended Ligands for Screening

Ligand Class Key Characteristics & When to Use
XPhos, RuPhos Bulky Monophosphine Highly active, but can sometimes promote debromination. Use as a baseline.
dppf Bidentate Ferrocenyl Can increase catalyst stability and often reduces debromination. A reliable choice for troubleshooting.
Xantphos Bidentate (Large Bite Angle) The defined bite angle can promote reductive elimination of the desired product over side reactions.

| IPr, SImes (NHCs) | N-Heterocyclic Carbene | Strong σ-donors. Can offer unique reactivity and may suppress debromination in certain systems. |

Issue 2: My reaction is clean at lower temperatures, but it is extremely sluggish and never reaches completion. What should I do?

This indicates that while you have suppressed the side reaction, the overall catalytic activity is now too low. The goal is to find a "sweet spot" that balances reactivity and selectivity.

Action:

  • Use a More Active Catalyst System: Instead of lowering the temperature with your current system, switch to a more active pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) in combination with a weaker base (K₃PO₄) at a moderate temperature (e.g., 80 °C).[10]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) can sometimes drive the reaction to completion without significantly increasing the relative amount of side product.

  • Ensure Anhydrous Conditions: Double-check that all solvents and reagents are rigorously dried. Trace water can both act as a hydride source and inhibit catalyst activity.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing debromination issues.

G start Reaction Start analyze Analyze Crude Reaction (LC-MS, NMR) start->analyze check Debromination > 5-10%? analyze->check lower_temp Decrease Temperature by 20°C check->lower_temp Yes success Problem Solved check->success No lower_temp->analyze Re-run incomplete Reaction Incomplete? lower_temp->incomplete change_base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃) change_base->analyze Re-run screen_ligand Screen Ligands (e.g., dppf, Xantphos) change_base->screen_ligand If needed screen_ligand->analyze Re-run incomplete->change_base No, still debrominating optimize_catalyst Use More Active Catalyst or Increase Loading incomplete->optimize_catalyst Yes optimize_catalyst->analyze Re-run

Caption: A logical workflow for troubleshooting debromination.

Experimental Protocols

Protocol 1: General Procedure for a Test Reaction (Suzuki-Miyaura Coupling)

This protocol provides a robust starting point for your optimizations.

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-naphthyridine (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). If using a pre-formed catalyst like XPhos Pd G3, add it directly (2 mol%).

  • Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., start at 80 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor progress by taking aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of desired product to the debrominated byproduct.

Protocol 2: Parallel Screening of Bases

  • Setup: Arrange a set of identical reaction vials in a parallel synthesis block.

  • Reagent Stock Solution: Prepare a stock solution of your bromo-naphthyridine, boronic acid, catalyst, and ligand in the chosen solvent. This ensures that each reaction receives the exact same concentration of these reagents.

  • Base Addition: To each individual vial, add a different base (e.g., Vial 1: NaOtBu, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃, Vial 4: K₂CO₃), keeping the equivalents the same (e.g., 2.0 equiv.).

  • Reaction and Analysis: Add the stock solution to each vial, seal, and run all reactions under identical temperature and time conditions. Analyze the outcome of each reaction to directly compare the effect of the base on the product/byproduct ratio.

References

  • Technical Support Center: Improving Benzo[c]naphthyridine Cyclization Yields. Benchchem.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Cross-Coupling Reactions Guide. Johnson Matthey.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Suzuki reaction. Wikipedia. Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available from: [Link]

Sources

Technical Support Center: Catalyst Optimization for 5-Bromo-6-methyl-1,7-naphthyridine Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The Challenge: Activating 5-Bromo-6-methyl-1,7-naphthyridine presents a dual-threat challenge in transition-metal catalysis: electronic deactivation and steric hindrance .

  • The "Naphthyridine Trap" (Catalyst Poisoning): The 1,7-naphthyridine core contains two nitrogen atoms (N1 and N7). These are potent

    
    -donors that can displace phosphine ligands from Palladium (Pd), forming inactive [Pd(substrate)2Cl2] complexes. This effectively removes active catalyst from the cycle, often necessitating high initial loadings (>5 mol%).
    
  • The Ortho-Effect (Sterics): The 6-methyl group is ortho to the 5-bromo activation site. This steric bulk hinders the oxidative addition step and, more critically, can retard transmetallation in Suzuki-Miyaura couplings, leading to stalled reactions or protodehalogenation side-products.

The Solution Philosophy: Optimization is not merely reducing the amount of metal; it is about increasing the Turnover Number (TON) by preventing off-cycle resting states. This guide focuses on transitioning from "brute force" loading (5-10 mol%) to precision catalysis (<1 mol%) using bulky, electron-rich ligand systems that prevent N-coordination.

Diagnostic Troubleshooting Guide

Use this logic tree to diagnose reaction failures before attempting optimization.

Issue A: The "Early Stall"

Symptom: Reaction starts fast (0–30% conversion) but stops completely after 1 hour. Adding more catalyst restarts it briefly. Root Cause: Catalyst Poisoning.[1] The product (or substrate) is chelating the Pd species as the concentration of free ligand drops or as Pd clusters form. Corrective Action:

  • Switch to Pre-catalysts: Move from Pd(OAc)2 + Ligand to oxidative-addition complexes like Buchwald G3/G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio is enforced from T=0.

  • Ligand Class: Switch to bulky biaryl phosphines (e.g., XPhos , RuPhos ) or NHC ligands (e.g., Pd-PEPPSI-IPent ). The steric bulk of the ligand prevents the naphthyridine nitrogens from binding to the metal center.

Issue B: Protodehalogenation (H-product)

Symptom: The Br is replaced by H (formation of 6-methyl-1,7-naphthyridine). Root Cause: Slow Transmetallation. The 6-methyl group blocks the incoming nucleophile (boronic acid/amine). The Pd(II)-Ar species waits too long and undergoes


-hydride elimination or abstracts a hydride from the solvent.
Corrective Action: 
  • Concentration: Increase the concentration of the coupling partner (nucleophile).

  • Solvent: Switch from alcoholic solvents (hydride sources) to aprotic systems like Dioxane or Toluene .

  • Base: Use anhydrous bases (e.g., K3PO4 , Cs2CO3 ) to speed up the transmetallation step.

Issue C: Homocoupling

Symptom: Dimerization of the boronic acid or the naphthyridine. Root Cause: Oxygen ingress or disproportionation of the catalyst. Corrective Action:

  • Degassing: Sparging is insufficient. Use freeze-pump-thaw cycles.

  • Reductant: Add 1-2 mol% of free ligand (e.g., PPh3) to scavenge adventitious oxygen.

Visual Troubleshooting Logic

TroubleshootingTree Start Reaction Failure Analysis CheckTLC Check Conversion Profile Start->CheckTLC Stall Stalls < 50% Conversion CheckTLC->Stall Stops Early SideProd Side Products Formed CheckTLC->SideProd Wrong Mass Poisoning Diagnosis: Catalyst Poisoning (N-coordination) Stall->Poisoning Dehal Diagnosis: Dehalogenation (Slow Transmetallation) SideProd->Dehal Mass = M-Br+H Action1 Action: Switch to G3/G4 Precatalyst Use Bulky Ligand (XPhos) Poisoning->Action1 Action2 Action: Switch Solvent (No Alcohols) Increase Nucleophile Conc. Dehal->Action2

Figure 1: Decision matrix for diagnosing catalyst failure modes specific to naphthyridine substrates.

Optimization Protocol: The "Loading Taper" Method

Do not start at low loading. Establish the chemistry at high loading, then taper down.

Phase 1: The "Kill Shot" (Screening)

Goal: Achieve >98% conversion regardless of cost. Conditions:

  • Catalyst: Pd(dppf)Cl2·DCM (Robust) or XPhos Pd G4 (Active).

  • Loading: 5.0 mol%.

  • Base: K2CO3 (2.0 equiv).[2]

  • Solvent: 1,4-Dioxane/Water (4:1) at 90°C.

  • Time: 2 hours.

If this fails, the chemistry is fundamentally flawed (check reagents). If it works, proceed to Phase 2.

Phase 2: Ligand Differentiation (Selectivity)

Compare two distinct mechanistic pathways to handle the 6-methyl steric clash.

ParameterSystem A: The "Flexible" ApproachSystem B: The "Bulky" Approach
Catalyst Pd(dppf)Cl2 XPhos Pd G4
Mechanism Bidentate ligand forces reductive elimination via bite angle.Bulky monodentate ligand boosts oxidative addition and prevents N-poisoning.
Best For Standard Suzuki couplings.Sterically hindered (ortho-substituted) or amine couplings.
Loading 2.0 mol%1.0 mol%
Outcome If yield > 80%, this is cheaper.If yield > 80%, this is more robust for scale-up.
Phase 3: The Taper (Optimization)

Once the best ligand system is identified (likely XPhos or RuPhos for this substrate), perform the "Limit Test."

  • Run parallel reactions at 1.0 mol% , 0.5 mol% , and 0.1 mol% .

  • Critical Step: If 0.1 mol% stalls at 60%, do not just add more Pd. Add more free ligand .

    • Why? At low Pd concentrations, ligand dissociation is statistically more likely, leading to "Pd black" precipitation. Adding 1 mol% extra ligand stabilizes the trace Pd species.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the ligand has fallen off the metal, and the Pd(0) has aggregated.

  • Cause: Naphthyridine nitrogen atoms compete with your phosphine ligand.

  • Fix: Your ligand binding is too weak. Switch from PPh3 to dppf (chelating effect) or Buchwald ligands (strong binding). Alternatively, lower the temperature; high T promotes ligand dissociation.

Q2: Can I use Pd/C (Heterogeneous) for this activation? A: Generally, No .

  • Reason: Heterogeneous Pd/C is excellent for hydrogenation but poor for cross-coupling of sterically hindered, electron-deficient heterocycles. The 6-methyl group prevents the substrate from lying flat on the Pd surface, and the basic nitrogens will poison the active sites permanently.

Q3: The 6-methyl group seems to be blocking the reaction. Should I use a smaller ligand? A: Counter-intuitively, No .

  • Reason: While a small ligand reduces steric bulk around the metal, it leaves the metal exposed to coordination by the naphthyridine nitrogens (poisoning). You need a ligand like XPhos or BrettPhos that is "internally bulky" (protects the Pd) but creates a specific pocket that facilitates the reaction.

Q4: How do I remove residual Palladium from the final product? Naphthyridines hold onto metals tightly. A: This is a critical safety step.

  • Method: Use a metal scavenger resin (e.g., SiliaMetS® Thiol or DMT ) at 80°C for 1 hour post-reaction. Standard washes (EDTA/Cysteine) are often ineffective against naphthyridine-Pd complexes due to the high formation constant.

Advanced Workflow Visualization

OptimizationFlow cluster_0 Phase 1: Screening cluster_1 Phase 2: Kinetics cluster_2 Phase 3: Tapering Screen High Load (5%) Pd(dppf) vs XPhos Profile Measure T50 & T90 (Time to 50/90% Conv) Screen->Profile If Conv > 95% Limit Reduce Pd to 0.1% Add Excess Ligand Profile->Limit Identify Active Species Final Optimized Process (<0.5 mol% Pd) Limit->Final SOP Generation

Figure 2: Strategic workflow for reducing catalyst loading while maintaining kinetic integrity.

References

  • Naphthyridine Cross-Coupling Methodologies Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. (Demonstrates Suzuki coupling on sterically hindered bromo-heterocycles). 3

  • Catalyst Deactivation Mechanisms Poisoning and deactivation of palladium catalysts.[1][4] (Detailed analysis of N-heterocycle coordination and Pd-black formation). 4

  • Palladium-Catalyzed Synthesis of 1,7-Naphthyridines Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines. (Specific application of cross-coupling to the 1,7-naphthyridine scaffold for drug discovery). 5

  • General Suzuki Coupling Optimization Suzuki Coupling - Organic Chemistry Portal. (Mechanistic insights into base/solvent effects for optimization). 6

Sources

Troubleshooting low reactivity of C5-bromo position in 1,7-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,7-Naphthyridine Chemistry. This resource, designed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab. We aim to equip you with the knowledge to navigate the complexities of 1,7-naphthyridine functionalization, with a particular focus on the often-problematic C5-position bromination.

Troubleshooting Guide: Low Reactivity of the C5-Bromo Position

Direct electrophilic bromination of the 1,7-naphthyridine core can be challenging due to the electron-deficient nature of the pyridine rings. The nitrogen atoms withdraw electron density, deactivating the system towards electrophilic attack. This guide addresses common issues and provides actionable solutions.

Q1: My C5-bromination of 1,7-naphthyridine is resulting in low to no yield. What are the primary contributing factors?

Low or no yield in the C5-bromination of 1,7-naphthyridine typically stems from two main issues: the inherent low reactivity of the substrate and suboptimal reaction conditions. The two nitrogen atoms in the 1,7-naphthyridine ring system are electron-withdrawing, which deactivates the aromatic system towards electrophilic aromatic substitution.[1][2][3]

Primary Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solutions
Insufficiently Reactive Brominating Agent Standard brominating agents like N-bromosuccinimide (NBS) alone may not be electrophilic enough to overcome the deactivation of the 1,7-naphthyridine ring.Employ a stronger brominating system. Consider using NBS in the presence of a strong acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid. These conditions can enhance the electrophilicity of the bromine source.[4]
Inappropriate Solvent Choice The choice of solvent can significantly impact the reaction rate and outcome. Protic solvents may solvate the electrophile, reducing its reactivity.Use a non-polar, aprotic solvent. Dichloromethane or chloroform are often good starting points. For particularly unreactive substrates, polar aprotic solvents like DMF can be effective, although they may require higher temperatures.
Low Reaction Temperature Electrophilic aromatic substitutions on deactivated rings often require higher activation energy.Increase the reaction temperature. If the reaction is sluggish at room temperature, consider heating the reaction mixture. Monitor the reaction closely for the formation of side products.
Presence of Deactivating Substituents If your 1,7-naphthyridine scaffold already contains other electron-withdrawing groups, this will further decrease the nucleophilicity of the ring system.Consider alternative synthetic routes. It may be more efficient to introduce the bromine atom at an earlier stage of the synthesis before adding other deactivating groups.
Q2: I'm observing the formation of multiple side products instead of the desired C5-bromo-1,7-naphthyridine. How can I improve selectivity?

Poor regioselectivity is a common hurdle in the functionalization of heteroaromatic compounds. In the case of 1,7-naphthyridine, electrophilic attack can potentially occur at other positions, leading to a mixture of isomers.

Strategies for Enhancing Regioselectivity:

  • Directed Ortho-Metalation (DoM): This powerful technique can provide excellent regiocontrol. If your 1,7-naphthyridine has a directing group (e.g., an amide or methoxy group) at a position adjacent to C5, you can use a strong base like n-butyllithium to deprotonate the C5 position specifically. The resulting organolithium species can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane or hexabromoethane) to install the bromine atom with high precision.

  • Halogen Dance Reaction: In some cases, if you can synthesize a different bromo-1,7-naphthyridine isomer, it may be possible to induce a "halogen dance" reaction using a strong base to rearrange the bromine to the thermodynamically more stable C5 position. This is a more advanced technique and requires careful optimization.

  • Blocking Groups: If a more reactive position is competing with C5, you can temporarily protect it with a blocking group (e.g., a silyl group). After the C5-bromination is complete, the blocking group can be removed.

Frequently Asked Questions (FAQs)

Q1: Why is the C5 position of 1,7-naphthyridine less reactive towards electrophilic bromination compared to other positions?

The reactivity of the different positions in the 1,7-naphthyridine ring is governed by the electron-withdrawing inductive effect of the two nitrogen atoms. This effect is most pronounced at the positions alpha and gamma to the nitrogens (C2, C4, C6, and C8). The C3 and C5 positions are at the beta position relative to the nitrogen atoms and are therefore less deactivated. However, the overall electron deficiency of the ring system makes all positions relatively unreactive towards electrophilic attack compared to benzene.

Caption: Relative reactivity of positions in 1,7-naphthyridine.

Q2: What are the most common alternative methods for introducing a bromine at the C5 position?

When direct bromination fails, several other synthetic strategies can be employed:

  • Sandmeyer Reaction: If you can synthesize the corresponding 5-amino-1,7-naphthyridine, a Sandmeyer reaction provides a reliable method to convert the amino group into a bromine atom. This involves diazotization of the amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution.

  • Palladium-Catalyzed C-H Activation/Bromination: Recent advances in catalysis have enabled the direct C-H functionalization of heterocycles. While this may require specialized ligands and catalysts, it can offer high regioselectivity and functional group tolerance.

  • Synthesis from a Pre-brominated Precursor: It is often more practical to construct the 1,7-naphthyridine ring system from starting materials that already contain the desired bromine atom. For example, a Friedländer annulation using a brominated 2-aminopyridine derivative can be an effective approach.[5]

Experimental Protocols

Protocol 1: Electrophilic Bromination of 1,7-Naphthyridine using NBS in Sulfuric Acid

This protocol is a starting point for the direct bromination of unsubstituted 1,7-naphthyridine.

Materials:

  • 1,7-Naphthyridine

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,7-naphthyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) to the solution while stirring.

  • In a separate flask, dissolve N-bromosuccinimide (1.1 eq) in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1,7-naphthyridine.

Protocol 2: Synthesis of 5-Bromo-1,7-naphthyridine via a Modified Friedländer Annulation

This protocol illustrates the construction of the brominated 1,7-naphthyridine core from a brominated precursor.

Materials:

  • 2-Amino-5-bromonicotinaldehyde

  • Acetone

  • Potassium Hydroxide

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-amino-5-bromonicotinaldehyde (1.0 eq) in ethanol, add acetone (1.2 eq).

  • Add a solution of potassium hydroxide (2.0 eq) in water dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield 5-bromo-2-methyl-1,7-naphthyridine.

Troubleshooting Workflow

G start Low Yield of C5-Bromo-1,7-Naphthyridine check_reagents Are brominating conditions strong enough? start->check_reagents increase_strength Use NBS with strong acid (e.g., H₂SO₄) check_reagents->increase_strength No check_temp Is reaction temperature optimized? check_reagents->check_temp Yes increase_strength->check_temp increase_temp Increase reaction temperature and monitor check_temp->increase_temp No side_products Are multiple isomers or side products forming? check_temp->side_products Yes increase_temp->side_products dom Consider Directed Ortho-Metalation side_products->dom Yes sandmeyer Consider Sandmeyer reaction from 5-amino precursor side_products->sandmeyer Yes friedlander Synthesize from a pre-brominated precursor side_products->friedlander Yes success Successful C5-Bromination side_products->success No, reaction is clean dom->success sandmeyer->success friedlander->success

Caption: A troubleshooting workflow for C5-bromination.

References

  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Mandelic acid catalyzes a highly regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides in good yields. The Journal of Organic Chemistry, 83(2), 930–938. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3458-3477. [Link]

  • Wolniak, M. (1982). ADVANCES IN THE CHEMISTRY OF 1.7-NAPHTHYRIDINE. Wiadomości Chemiczne, 36, 311-335. [Link]

Sources

Recrystallization solvents for 5-Bromo-6-methyl-1,7-naphthyridine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-6-methyl-1,7-naphthyridine

Case ID: NAP-5BR-001 Topic: Recrystallization Solvent Systems & Purification Protocols Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Purifying 5-Bromo-6-methyl-1,7-naphthyridine presents specific challenges due to the fused bicyclic nitrogen system's polarity and the lipophilic nature of the bromo-methyl substituents.[1] While column chromatography is effective, recrystallization is preferred for scale-up to remove regioisomers and bromination byproducts.[1]

Based on solubility profiles of analogous 1,7-naphthyridines (e.g., 6-amino-8-bromo-1,7-naphthyridine), the most effective purification strategy involves a polarity-gradient crystallization .[1] This guide outlines the optimal solvent systems, troubleshooting for common "oiling out" issues, and a validated screening protocol.

Part 1: Solvent Selection Matrix

The following recommendations are derived from structural analogs and standard solubility parameters for halogenated naphthyridines.

System Type Solvent Pair (Solvent / Anti-solvent) Application Case Technical Rationale
Primary (Standard) Ethanol (Abs.) / Water General Purity (>95%)Naphthyridines often exhibit steep solubility curves in hot ethanol.[1] Water acts as a potent anti-solvent to force precipitation upon cooling [1].
Secondary (High Purity) Dichloromethane (DCM) / Hexane Removal of Non-polar ImpuritiesChlorinated solvents effectively dissolve the naphthyridine core. Hexane precipitates the product while keeping lipophilic tars in solution [2].
Alternative (Green) Ethyl Acetate / Heptane Scale-up / SafetySafer alternative to benzene-based systems cited in older literature.[1] Good for removing unreacted starting materials.
Specialized Toluene (Hot) Isomer SeparationHigher boiling point allows for thermodynamic control, potentially separating regioisomers formed during cyclization.

Critical Note: Older literature often cites Benzene/Chloroform for 1,7-naphthyridine purification [1].[1] Due to benzene's toxicity, we strictly recommend substituting with Toluene or DCM/Hexane systems without compromising selectivity.

Part 2: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This occurs when the melting point of the solvated product is lower than the solvent's boiling point, or when impurities depress the melting point. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at a temperature just below the saturation point.

  • Slow Cool: Insulate the flask. Rapid cooling traps impurities and promotes oiling.

  • Change Solvent: Switch to a higher-boiling system (e.g., Toluene) or reduce the anti-solvent ratio.

Q2: The crystals are colored (yellow/orange) even though the product should be off-white. Diagnosis: Trace bromination byproducts or oxidation of the nitrogen lone pairs. Solution:

  • Activated Carbon Treatment: Before crystallization, dissolve the crude solid in hot ethanol or DCM. Add 5% w/w activated carbon, stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[2]

Q3: I have a regioisomer impurity (e.g., 8-methyl isomer). Will recrystallization remove it? Diagnosis: Regioisomers often have similar solubility profiles. Solution:

  • Recrystallization alone may be insufficient if the isomer ratio is >10%.

  • Protocol: Perform a "Swish" or Trituration first. Suspend the solid in cold diethyl ether or pentane and sonicate. Filter the solid.[2][3][4] This removes surface impurities before the final recrystallization.

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Self-Validating" Step)

Do not commit your entire batch to a solvent without this test.[1]

  • Place 50 mg of crude 5-bromo-6-methyl-1,7-naphthyridine into three separate 4mL vials.

  • Vial A (Alcohol): Add 0.5 mL Ethanol. Heat to boil. If soluble, add water dropwise until cloudy.

  • Vial B (Ester): Add 0.5 mL Ethyl Acetate. Heat to boil. If soluble, add Heptane dropwise.

  • Vial C (Chlorinated): Add 0.3 mL DCM. (Should dissolve at RT). Add Hexane dropwise.

  • Observation: Allow all to cool to RT, then 4°C. Choose the system that yields defined crystals (needles/prisms) rather than amorphous powder.

Protocol B: Scale-Up Recrystallization (DCM/Hexane Method)

Recommended for batches >1g where high purity is required.[1]

  • Dissolution: Dissolve crude solid in minimum DCM at room temperature (or slightly warmed, max 35°C).

  • Filtration: Filter through a 0.45µm PTFE syringe filter to remove insoluble inorganic salts (e.g., NaBr from synthesis).

  • Precipitation:

    • Place the filtrate in a stirred flask.

    • Slowly add Hexane via addition funnel until persistent turbidity (cloudiness) appears.

    • Add a few drops of DCM to just clear the solution.

  • Crystallization:

    • Cover flask with foil (light protection).

    • Allow to stand at RT for 2 hours, then move to a fridge (4°C) overnight.

  • Collection: Filter crystals, wash with cold Hexane (100%), and dry under vacuum at 40°C.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on impurity profile.

PurificationLogic Start Crude 5-Bromo-6-methyl-1,7-naphthyridine CheckPurity Analyze Purity (LC-MS/NMR) Start->CheckPurity Colored Colored Impurities? CheckPurity->Colored Isomers Isomers Present? SolventChoice Solvent Selection Isomers->SolventChoice No Toluene Toluene (Isomer Separation) Isomers->Toluene Yes (>5%) Colored->Isomers No Carbon Activated Carbon Treatment (Hot Filtration) Colored->Carbon Yes Carbon->Isomers Recryst Recrystallization EtOH EtOH/Water (General Purpose) SolventChoice->EtOH Standard DCM DCM/Hexane (Lipophilic Impurities) SolventChoice->DCM High Lipophilicity EtOH->Recryst DCM->Recryst Toluene->Recryst

Figure 1: Decision tree for purification strategy based on impurity profile and solubility requirements.[1]

References

  • Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. Describes recrystallization of amino-bromo-1,7-naphthyridines using chlorinated solvent/benzene mixtures (Methodology adapted to modern safety standards in this guide). 3[4][5][6]

  • Synthetic Routes for 5-Bromo-8-methoxy-1,7-naphthyridine. Benchchem Application Notes. Details purification logic for bromo-naphthyridines, emphasizing column chromatography and solvent partitioning. 7[3][4][5][6][8][9][10][11]

  • 5-bromo-6-methyl-1,7-naphthyridine (CAS 1049030-25-2). Fluorochem Product Data. Provides physical state (solid) and purity benchmarks for commercial standards. 12[4][5][6][8][10][11]

Sources

Technical Support Center: Stability and Reactivity of 5-Bromo-6-methyl-1,7-naphthyridine Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals utilizing 5-Bromo-6-methyl-1,7-naphthyridine as a synthetic intermediate. The naphthyridine scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is paramount for the successful execution of synthetic campaigns.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and manipulation of this compound in the presence of basic reagents.

Core Concepts: Understanding the Reactivity of the Naphthyridine Ring

The behavior of 5-Bromo-6-methyl-1,7-naphthyridine in basic media is governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene rings, the 1,7-naphthyridine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature makes the ring system susceptible to attack by nucleophiles, a characteristic that is fundamental to its utility in synthesis.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the bromo leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored by the expulsion of the bromide ion. The stability of the Meisenheimer complex is the key determinant of the reaction rate.[6]

However, the position of substitution is critical. The nitrogen atoms in pyridine-like systems most effectively stabilize the negative charge of the Meisenheimer complex when the attack occurs at the α (e.g., 2, 6, 8) or γ (e.g., 4) positions.[6] In 5-Bromo-6-methyl-1,7-naphthyridine, the bromine is at the 5-position, which is a β-position relative to the nitrogen at position 7. This location lacks direct resonance stabilization from the nitrogen atoms, rendering it significantly less reactive than α or γ positions. This inherent low reactivity is a common source of experimental challenges.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My SNAr reaction to displace the 5-bromo group is sluggish or failing completely. What are the likely causes and how can I fix it?

A1: This is the most common issue encountered with this substrate and is directly related to the lower reactivity of the C-5 position. If you are observing poor conversion, consider the following troubleshooting steps, starting with the least aggressive modifications.

Causality & Solutions:

  • Insufficient Thermal Energy: The activation energy for attacking the less-activated C-5 position is high.

    • Solution: Gradually increase the reaction temperature. Reactions that are sluggish at 80 °C may proceed smoothly at 120 °C or higher. Use a high-boiling point solvent like DMF, DMAc, or DMSO.

  • Poor Nucleophile Strength/Concentration: The nucleophile may not be potent enough to attack the electron-deficient ring effectively.

    • Solution: If possible, switch to a stronger nucleophile. For example, if using an alcohol with K₂CO₃, consider deprotonating it first with a stronger base like sodium hydride (NaH) to form the more nucleophilic alkoxide.[1] Increasing the concentration of the nucleophile can also improve reaction rates.

  • Inadequate Base: The base may not be strong enough to either deprotonate your nucleophile or facilitate the reaction environment.

    • Solution: Switch to a stronger base. For O- or N-nucleophiles, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility and the "cesium effect." For very weak nucleophiles, a non-nucleophilic strong base like NaH or LiHMDS might be necessary.

  • Solvent Mismatch: The choice of solvent can dramatically affect reaction rates by influencing reagent solubility and the stabilization of intermediates.

    • Solution: Polar aprotic solvents (DMF, DMSO, NMP) are generally preferred for SNAr reactions as they solvate the cation of the base without strongly solvating the nucleophile, thus increasing its effective nucleophilicity.

The following workflow provides a systematic approach to troubleshooting this issue.

G start SɴAr Reaction Fails (Low Conversion) temp Increase Temperature (e.g., 80°C → 120°C) start->temp check1 Reaction Improved? temp->check1 nucleophile Increase Nucleophile Concentration or Use Stronger Nucleophile (e.g., R-OH + K₂CO₃ → R-O⁻Na⁺) check1->nucleophile  No end_ok Optimize Conditions & Proceed check1->end_ok  Yes check2 Reaction Improved? nucleophile->check2 base Switch to a Stronger Base (e.g., K₂CO₃ → Cs₂CO₃ or NaH) check2->base  No check2->end_ok  Yes check3 Reaction Improved? base->check3 solvent Change to High-Boiling Polar Aprotic Solvent (e.g., Toluene → DMF or DMSO) check3->solvent  No check3->end_ok  Yes check4 Reaction Improved? solvent->check4 check4->end_ok  Yes end_fail Consider Alternative Strategy (e.g., Metal Catalysis) check4->end_fail  No

Caption: Troubleshooting workflow for a failing SNAr reaction.

Q2: I'm observing decomposition of my starting material under strongly basic conditions, especially at high temperatures. What are the likely degradation pathways?

A2: While the naphthyridine core is relatively stable, aggressive basic conditions can lead to undesired side reactions or degradation.

Potential Degradation Pathways:

  • Reaction at the Methyl Group: Strong, non-nucleophilic bases (e.g., n-BuLi, LDA) can deprotonate the 6-methyl group. The resulting benzylic-type anion is a nucleophile itself and can participate in dimerization or react with other electrophiles in the medium.

  • Hydrolysis: If water is present, strong bases like NaOH or KOH can promote the hydrolysis of the bromo group to a hydroxyl group, though this typically requires harsh conditions (high temperature and pressure) for an unactivated aryl halide.[7] More critically, trace water can decompose highly reactive organometallic bases.[8]

  • Ring Opening: Under extremely harsh conditions (very high temperatures and/or exceptionally strong bases), the pyridine rings themselves can be susceptible to cleavage, leading to a complex mixture of degradation products. This is generally not observed under standard synthetic conditions.

Preventative Measures:

  • Use Anhydrous Conditions: Always use dry solvents and glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using water-sensitive bases like NaH or organolithiums.

  • Use the "Right" Base: Choose a base that is appropriate for the intended transformation. For simple SNAr with an alcohol or amine, inorganic carbonates are often sufficient and less likely to cause side reactions than organometallic bases.

  • Temperature Control: Do not exceed the temperature necessary for the reaction to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to check for the appearance of multiple new spots/peaks that may indicate degradation.

Q3: When using an amine nucleophile, my yield is low and a white precipitate forms, which is not my product. What is happening?

A3: This is a classic and predictable issue. The SNAr reaction between an amine and 5-Bromo-6-methyl-1,7-naphthyridine produces one equivalent of hydrogen bromide (HBr) as a byproduct. This strong acid will immediately protonate a molecule of the basic amine nucleophile, forming an ammonium bromide salt.[9] This salt is (a) no longer nucleophilic and (b) often insoluble, causing it to precipitate from the reaction. This effectively removes your nucleophile from the reaction, leading to low yields.

The Reaction: Amine-H (nucleophile) + HBr (byproduct) → Amine-H₂⁺ Br⁻ (inactive salt)

Solutions:

  • Use Excess Nucleophile: The simplest solution, if the amine is inexpensive, is to use more than two equivalents. The first equivalent acts as the nucleophile, and the second acts as a "scavenger" base to neutralize the HBr formed.

  • Add a Non-Nucleophilic Base: The more common and material-efficient approach is to add an auxiliary, non-nucleophilic base to the reaction. This "scavenger" base will neutralize the HBr, leaving your amine nucleophile free to react.

BaseEquivalentsNotes
Triethylamine (Et₃N)1.1 - 1.5Standard, inexpensive choice. Forms triethylammonium bromide, which may precipitate.
DIPEA1.1 - 1.5More sterically hindered than Et₃N, less likely to act as a competing nucleophile.
K₂CO₃ or Cs₂CO₃1.5 - 2.0Solid inorganic bases. Effective, especially at higher temperatures.

General Protocol & Mechanistic Overview

Recommended Starting Protocol for SNAr with an Alcohol Nucleophile

This protocol provides a robust starting point for experimentation. It must be optimized for each specific nucleophile.

Materials:

  • 5-Bromo-6-methyl-1,7-naphthyridine (1.0 eq)

  • Alcohol Nucleophile (R-OH) (1.2 - 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous DMF

  • Round-bottom flask, stir bar, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with an inert atmosphere.

  • Alkoxide Formation: To a stirred suspension of NaH in anhydrous DMF at 0 °C (ice bath), add a solution of the alcohol nucleophile in anhydrous DMF dropwise.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Substrate Addition: Add the 5-Bromo-6-methyl-1,7-naphthyridine as a solid or a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Workup & Purification: Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[1]

SNAr Mechanism Visualization

The following diagram illustrates the key mechanistic steps of the SNAr reaction on the 5-Bromo-6-methyl-1,7-naphthyridine scaffold.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NCRD's. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ResearchGate. A) Chemical degradation of 5 a and 6. Degradation product 8‐1 was.... [Link]

  • Paudler, W. W., & Kress, T. J. (1974). THE NAPHTHYRIDINES. In The Chemistry of Heterocyclic Compounds. [Link]

  • Ghosal, D., et al. (2004). Bacterial Degradation of Aromatic Compounds. PMC. [Link]

  • de la Escosura, A., et al. (2006). Molecular Recognition Studies on Naphthyridine Derivatives. PMC. [Link]

  • University of Rochester, Department of Chemistry. Rookie Mistakes: Reagents. [Link]

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 5-Bromo-6-methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Bromo-6-methyl-1,7-naphthyridine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a robust, stability-indicating method suitable for drug development and quality control environments.

Foundational Strategy: Understanding the Analyte

The first step in any method development is a thorough analysis of the target molecule. 5-Bromo-6-methyl-1,7-naphthyridine is an N-heterocyclic aromatic compound. Its structure dictates our initial chromatographic strategy.

  • N-Heterocycle Core: The 1,7-naphthyridine ring system contains two nitrogen atoms. These nitrogens are pyridine-like and weakly basic, meaning their protonation state is dependent on pH.[1][2] This is the single most critical property to exploit for selectivity and peak shape control.

  • Aromaticity & Substituents: The fused aromatic rings, along with the bromo and methyl groups, contribute to the molecule's hydrophobicity. This makes Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, the ideal starting point.[3][4]

  • Potential Impurities: Impurities may arise from starting materials, side reactions during synthesis (e.g., positional isomers), or degradation.[5][6] A successful method must be able to resolve the active pharmaceutical ingredient (API) from all these potential components.

Our overall strategy will be to develop a stability-indicating method, which is a procedure that can accurately quantify the decrease in the amount of the API due to degradation.[7][8] This requires forced degradation studies to demonstrate specificity against all potential degradants, as mandated by ICH guidelines.[3][9][10]

cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Specificity & Stability Indication cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (5-Bromo-6-methyl-1,7-naphthyridine) B Column & Mobile Phase Screening (C18 vs. Phenyl, ACN vs. MeOH) A->B C Mobile Phase pH Optimization (Acidic, Neutral, Basic) B->C D Gradient Optimization C->D E Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) D->E Optimized Method F Peak Purity Analysis (DAD) E->F G Specificity F->G Demonstrated Specificity H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L L K->L Validated Method

Caption: Overall workflow for HPLC method development and validation.

Comparative Method Screening: Selecting the Right Tools

The goal of the initial screening is to find a promising starting point by comparing different stationary and mobile phases. Reversed-phase chromatography is the most common choice for pharmaceutical analysis due to its applicability to a wide range of molecules.[11][12]

Stationary Phase Comparison

The choice of stationary phase is a critical factor in achieving the desired separation.[4][13] We will compare two common reversed-phase columns:

  • C18 (Octadecyl): The industry workhorse. It offers high hydrophobicity and is an excellent starting point for most small molecules.[14]

  • Phenyl: Contains a phenyl group bonded to the silica. This phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions. Given our analyte's aromatic nature, this is a logical alternative to C18.[14][15]

Organic Modifier Comparison

The organic modifier in the mobile phase controls the retention of analytes.[16] We will compare the two most common solvents:

  • Acetonitrile (ACN): Generally has a lower viscosity and provides better peak shapes for many compounds.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to form hydrogen bonds.[17]

Screening Protocol

A generic gradient is used for initial screening to elute a wide range of compounds.[11][18]

ParameterCondition
Columns1. C18, 150 x 4.6 mm, 5 µm2. Phenyl, 150 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (ACN) or Methanol (MeOH)
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temp30 °C
DetectionUV at 254 nm
Injection Vol10 µL
Sample Conc0.5 mg/mL in 50:50 ACN:Water
Hypothetical Screening Results
ColumnModifierRetention Time (min)Tailing FactorTheoretical PlatesRationale & Next Steps
C18ACN12.51.115,000Excellent starting point. Good retention and peak shape.
C18MeOH11.21.312,000Lower retention, slightly more tailing. ACN is superior.
PhenylACN14.11.213,500Stronger retention due to π-π interactions. A good backup, but C18/ACN is simpler and more efficient.
PhenylMeOH12.91.411,000Poorest performance of the set.

Method Optimization: Fine-Tuning for Performance

Optimization aims to achieve a resolution of >2.0 between the main peak and all potential impurities within a practical runtime.

The Critical Role of Mobile Phase pH

For ionizable compounds like our N-heterocycle, mobile phase pH is the most powerful tool for manipulating retention and selectivity.[17][19] By adjusting the pH, we can control the protonation state of the naphthyridine nitrogens.

  • Low pH (e.g., pH < 3 with Formic Acid): The basic nitrogens will be fully protonated. The molecule becomes more polar and will elute earlier. This is often ideal for achieving sharp, symmetrical peaks for basic compounds.[17]

  • Mid-range pH (e.g., pH 4-7): The pH is close to the pKa of the analyte. Small changes in pH can lead to large, unpredictable shifts in retention time, making the method not robust. This range should be avoided.

  • High pH (e.g., pH > 9 with Ammonium Hydroxide): The analyte will be in its neutral, free-base form. It becomes less polar and will be more strongly retained. This can also provide good peak shape and offers an alternative selectivity profile compared to low pH.

start Select Initial Conditions (C18 Column, ACN/Water) ph_screen Screen Mobile Phase pH start->ph_screen low_ph Low pH (0.1% Formic Acid) Good peak shape, stable retention ph_screen->low_ph pH 2.7 mid_ph Mid pH (Phosphate Buffer) Poor robustness, avoid ph_screen->mid_ph pH 6.8 high_ph High pH (Ammonium Bicarbonate) Alternative selectivity, potential column stability issues ph_screen->high_ph pH 9.5 select_ph Select Optimal pH (Low pH chosen for robustness) low_ph->select_ph high_ph->select_ph gradient_opt Optimize Gradient (Adjust slope for resolution & runtime) select_ph->gradient_opt final_method Final Optimized Method gradient_opt->final_method

Caption: Decision workflow for mobile phase optimization.

Based on general best practices for basic heterocycles, a low pH mobile phase (0.1% Formic Acid in Water/ACN) is selected to ensure consistent protonation and robust performance.

Final Optimized Method

After adjusting the gradient slope to ensure adequate separation from early-eluting and late-eluting impurities, the final method is established.

ParameterOptimized Condition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B hold for 2 min, 20-80% B in 15 min, 80-95% B in 2 min, hold 3 min
Flow Rate1.0 mL/min
Column Temp35 °C
DetectionDiode Array Detector (DAD), 200-400 nm
Injection Vol5 µL

Forced Degradation: Proving Method Specificity

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[3][8] The objective is to intentionally degrade the sample under various conditions to generate potential impurities and prove that the analytical method can separate them from the intact API.[7][9] The goal is to achieve 5-20% degradation of the active ingredient.[9]

Forced Degradation Experimental Protocol
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 5-Bromo-6-methyl-1,7-naphthyridine in a 50:50 ACN:Water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a solution at 1.0 mg/mL.

  • Photolytic Degradation: Expose the solid API to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (ICH Q1B). Prepare a solution at 1.0 mg/mL.

  • Analysis: Dilute all stressed samples to a final concentration of ~0.1 mg/mL with mobile phase and analyze using the optimized HPLC method. Use a DAD detector to assess peak purity for the API peak in each chromatogram.

Hypothetical Forced Degradation Results
Stress Condition% DegradationMajor Degradants (RT, min)API Peak Purity
Acid (1N HCl, 80°C)15.2%8.1, 10.4Pass (>0.999)
Base (1N NaOH, 80°C)18.5%7.5, 9.2Pass (>0.999)
Oxidative (3% H₂O₂)8.9%11.5 (N-oxide)Pass (>0.999)
Thermal (105°C)5.5%10.4Pass (>0.999)
Photolytic (ICH Q1B)2.1%No significant degradantsPass (>0.999)
Control (Unstressed)<0.1%-Pass (>0.999)

These results demonstrate that the method is stability-indicating . All degradation products generated under stress conditions are well-resolved from the main API peak, and the peak purity analysis confirms no co-elution is occurring.

Method Validation: Documenting Performance

The final step is to validate the method according to ICH Q2(R1) guidelines to provide documented evidence that it is suitable for its intended purpose.[11][20][21]

Validation Parameters & Acceptance Criteria
ParameterExperimentAcceptance CriteriaHypothetical Result
Specificity Analyze blank, placebo, API, and all forced degradation samples.No interference at the API retention time. Resolution > 2.0 for all related peaks.Pass. No interference observed. Resolution > 3.5 for the closest eluting degradant.
Linearity Analyze five concentrations from LOQ to 150% of the target concentration (e.g., 0.005 to 0.15 mg/mL).Correlation coefficient (r²) ≥ 0.999.Pass. r² = 0.9998.
Range Confirmed by linearity, accuracy, and precision data.80-120% of target concentration for assay.Pass.
Accuracy Spike placebo with API at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.Pass. Recoveries were 99.5%, 100.3%, and 101.2%.
Precision Repeatability: Six replicate preparations at 100% concentration.Intermediate: Repeatability test by a second analyst on a different day/instrument.RSD ≤ 2.0% for repeatability.RSD ≤ 3.0% for intermediate precision.Pass. Repeatability RSD = 0.45%.Intermediate Precision RSD = 0.68%.
Limit of Quantitation (LOQ) Determine concentration with a signal-to-noise ratio (S/N) of ~10.Accuracy and precision at this concentration must be acceptable (e.g., RSD < 10%).Pass. LOQ established at 0.05% of target concentration (0.0005 mg/mL) with S/N=11, recovery=103%, RSD=4.5%.
Limit of Detection (LOD) Determine concentration with a signal-to-noise ratio (S/N) of ~3.-Pass. LOD established at 0.015% of target concentration.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.1).System suitability parameters (tailing, plates) must pass. Retention time shifts should be minimal.Pass. No significant impact on resolution or system suitability.

Conclusion

This guide has systematically compared and justified the choices made during the development of a stability-indicating HPLC method for 5-Bromo-6-methyl-1,7-naphthyridine. By beginning with a foundational understanding of the analyte, performing comparative screening of columns and mobile phases, and meticulously optimizing conditions, we established a promising method. The subsequent forced degradation study rigorously challenged the method's specificity, proving its suitability for stability testing. Finally, a full validation protocol confirmed that the method is linear, accurate, precise, sensitive, and robust for its intended use in purity analysis. This structured, science-driven approach ensures the development of a high-quality analytical method that can be confidently deployed in a regulated pharmaceutical environment.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • LCGC. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • Chromatography Online. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • SGS. (n.d.). Forced Degradation Testing.
  • ijarsct. (2023, April 15). Advances, Applications, and Challenges in RP HPLC Method Development.
  • IJRPR. (2024, August 7). A Review On Recent Advances In Development Of RP-HPLC Method.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • CPhI Online. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Wiley. (n.d.). THE NAPHTHYRIDINES.

Sources

A Senior Application Scientist's Guide to Validating Regioisomeric Purity of Methyl-1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise control of molecular architecture is paramount. The 1,7-naphthyridine scaffold is a privileged heterocycle, with its derivatives showing a wide array of pharmacological activities, including potential as antitumor and antiparasitic agents.[1] However, synthetic routes to substituted naphthyridines can often yield a mixture of regioisomers—constitutional isomers that differ in the position of substituents. For methyl-1,7-naphthyridines, the placement of the methyl group can drastically alter the molecule's biological activity and toxicological profile. Therefore, the unambiguous validation of regioisomeric purity is a critical control point in the manufacturing process of active pharmaceutical ingredients (APIs).[2][3]

This guide provides an in-depth comparison of the most effective analytical techniques for differentiating and quantifying methyl-1,7-naphthyridine regioisomers. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge of Regioisomerism in Methyl-1,7-Naphthyridines

The synthesis of methyl-1,7-naphthyridines can proceed through various pathways, often involving the construction of one of the pyridine rings onto a pre-existing pyridine derivative.[1] Depending on the precursors and reaction conditions, the cyclization can occur at different positions, leading to the formation of multiple regioisomers. For instance, a reaction intended to produce 2-methyl-1,7-naphthyridine might also yield 8-methyl-1,7-naphthyridine or other positional isomers. These isomers often possess very similar physical properties, such as boiling point and polarity, making their separation and individual characterization a significant analytical challenge.

Core Analytical Strategies for Isomer Discrimination

A multi-pronged analytical approach is often necessary for the robust validation of regioisomeric purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers as it provides detailed information about the chemical environment of each nucleus in a molecule.[4][5][6]

For methyl-1,7-naphthyridine isomers, the ¹H and ¹³C NMR spectra will exhibit distinct patterns of chemical shifts and spin-spin coupling.[4][7] The position of the methyl group influences the electronic environment of the protons and carbons throughout the naphthyridine ring system, leading to unique spectral fingerprints for each isomer.

  • ¹H NMR: The chemical shifts of the aromatic protons are particularly sensitive to the methyl group's location. Protons closer to the methyl group will experience different shielding or deshielding effects compared to those in other isomers. Furthermore, the coupling constants between adjacent protons can provide crucial information about their relative positions.

  • ¹³C NMR: Carbon NMR often provides a clearer distinction between constitutional isomers, as the chemical shift of each carbon is highly sensitive to its local environment.[4] The number of unique carbon signals can also help differentiate between isomers with different symmetries.

For complex cases or to provide irrefutable proof of structure, two-dimensional (2D) NMR experiments are indispensable.[8][9][10]

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of protons within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming the C-H framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly valuable for identifying the position of the methyl group by observing its long-range correlations to carbons in the naphthyridine core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For methyl-1,7-naphthyridines, a NOESY experiment can show a through-space correlation between the methyl protons and nearby aromatic protons, definitively confirming the methyl group's position.[8]

Experimental Protocol: NMR Analysis of Methyl-1,7-Naphthyridine Isomers

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for optimal signal dispersion).[12]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Parameters: 90° pulse angle, relaxation delay of 1-2 seconds.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals for the major isomer.

    • Carefully examine the spectra for the presence of minor signals corresponding to other regioisomers.

    • Quantify the regioisomeric purity by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Sample in Deuterated Solvent Acq_1H ¹H NMR Prep->Acq_1H Acq_13C ¹³C NMR Acq_1H->Acq_13C Acq_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Acq_13C->Acq_2D Analysis Spectral Processing & Signal Assignment Acq_2D->Analysis Quant Quantification of Regioisomeric Purity Analysis->Quant

High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, capable of separating compounds with subtle differences in their physicochemical properties.[13][14] For regioisomers, developing a method with sufficient selectivity can be challenging but is often achievable with careful optimization.

  • Stationary Phase Selection: Reversed-phase HPLC is the most common starting point.[15] Phenyl-based stationary phases can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[16]

  • Mobile Phase Optimization: The composition of the mobile phase (e.g., acetonitrile/water or methanol/water with a buffer) is critical for achieving separation. A systematic approach, such as varying the organic modifier content and pH, is essential.[14]

  • Detection: A photodiode array (PDA) or UV detector is typically used. Monitoring at multiple wavelengths can help to distinguish between isomers that may have slightly different UV spectra. Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of confirmation by providing molecular weight information for each separated peak.[13]

Experimental Protocol: HPLC Method for Regioisomeric Purity

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and PDA or UV detector.

  • Column: A C18 or Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.[12]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic content is recommended for initial method development to ensure elution of all components.[15] A typical gradient might be:

    • Start at 10% B, increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at a suitable wavelength (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[12]

  • Data Analysis: Identify isomers based on their retention times. Quantify the purity by peak area percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_detect Detection & Analysis Prep Dissolve & Filter Sample Inject Inject into HPLC Prep->Inject Separate Gradient Elution Inject->Separate Detect PDA/UV Detection Separate->Detect Quant Peak Integration & Quantification Detect->Quant

Gas Chromatography (GC): An Alternative for Volatile Analytes

For methyl-1,7-naphthyridines that are sufficiently volatile and thermally stable, gas chromatography is an excellent high-resolution separation technique.[2][3]

  • Column Selection: The choice of stationary phase is critical. A mid-polarity phase, such as one containing a percentage of phenyl substitution, often provides good selectivity for positional isomers.[3]

  • Temperature Programming: A temperature ramp is typically used to ensure the elution of all components with good peak shape.

  • Detector: A flame ionization detector (FID) is a robust and universally responsive detector for organic compounds. Coupling GC with a mass spectrometer (GC-MS) is highly advantageous as the mass spectra of the isomers, while potentially similar, can sometimes reveal subtle differences in fragmentation patterns that aid in their identification.[17][18]

Experimental Protocol: GC Method for Regioisomeric Purity

  • Instrumentation: A GC system with a suitable injector, oven, and FID or MS detector.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector: Split/splitless injector at 250 °C.

  • Detector:

    • FID: Temperature at 280 °C.

    • MS: Transfer line at 280 °C, operate in scan mode for identification or selected ion monitoring (SIM) for quantification.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify isomers by their retention times and mass spectra (if using GC-MS). Quantify by peak area percentage.

Comparison of Analytical Techniques

FeatureNMR SpectroscopyHPLCGC
Principle Nuclear magnetic resonanceLiquid-phase separationGas-phase separation
Best Suited For Absolute structure elucidation, quantificationWide range of non-volatile isomersVolatile and thermally stable isomers
Strengths Unambiguous isomer identification, provides structural informationHigh versatility, well-established for purity analysisHigh resolution, sensitive
Limitations Lower sensitivity, can be complex to interpretMethod development can be time-consumingLimited to volatile and thermally stable compounds
Quantification Excellent via integration of ¹H signalsExcellent via peak area percentageExcellent via peak area percentage

Conclusion

The validation of regioisomeric purity for methyl-1,7-naphthyridines is a non-trivial but essential aspect of drug development and manufacturing. A comprehensive analytical strategy should be employed, with NMR spectroscopy serving as the definitive tool for structural confirmation. HPLC and GC provide robust and high-throughput methods for routine purity testing once a separation method has been developed and validated. By combining these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their 1,7-naphthyridine-based pharmaceutical products.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 23, 2026, from [Link]

  • Nanalysis Corp. (n.d.). Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2014, June 14). NMR Spectroscopy of Stereoisomers. Retrieved February 23, 2026, from [Link]

  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved February 23, 2026, from [Link]

  • Nanalysis Corp. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Tarandjiiska, R., & Nikolova, D. (2022). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 27(3), 896. [Link]

  • Zemski Berry, K. A., et al. (2018). A method for the quantitative determination of glycerophospholipid regioisomers by UPLC-ESI-MS/MS. Journal of Lipid Research, 59(8), 1556-1568. [Link]

  • Semantic Scholar. (2017, March 10). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Retrieved February 23, 2026, from [Link]

  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7129-7136. [Link]

  • Pfizer Global Research & Development. (2007). Synthesis and SAR comparison of regioisomeric aryl naphthyridines as potent mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6525-6528. [Link]

  • Agilent Technologies. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Retrieved February 23, 2026, from [Link]

  • Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-14.
  • Santo, M., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1309-1317. [Link]

  • Popiołek, Ł., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 26(21), 6525. [Link]

  • Colandrea, V. J., & Naylor, E. M. (2000). Synthesis and regioselective alkylation of 1,6- and 1,7-naphthyridines. Tetrahedron Letters, 41(42), 8053-8057.
  • Andreani, A., et al. (2009). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 14(4), 1365-1376. [Link]

  • Perillo, I. A., et al. (1991). 1,6- and 1,7-naphthyridines III. 13C-NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 29(8), 834-838.
  • Barbu, E., Wolff, J. J., & Cuiban, F. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(6), 843-852. [Link]

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved February 23, 2026, from [Link]

  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 190, 113474. [Link]

  • American Chemical Society. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved February 23, 2026, from [Link]

  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved February 23, 2026, from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved February 23, 2026, from [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved February 23, 2026, from [Link]

  • Asian Publication Corporation. (2019, September 28). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved February 23, 2026, from [Link]

  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 1,7-Naphthyridine. Retrieved February 23, 2026, from [Link]

  • Herbal Analysis Services. (n.d.). Structural elucidation exercise, NMR, MS, natural products. Retrieved February 23, 2026, from [Link]

  • PubMed. (2017, September 3). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. Retrieved February 23, 2026, from [Link]

  • PubMed. (2018, October 1). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Retrieved February 23, 2026, from [Link]

  • World Scientific. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2016, July 5). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • The University of Texas at Arlington. (n.d.). "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani. Retrieved February 23, 2026, from [Link]

  • Wiley. (n.d.). Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Retrieved February 23, 2026, from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved February 23, 2026, from [Link]

Sources

Safety Operating Guide

5-Bromo-6-methyl-1,7-naphthyridine: Proper Disposal & Handling Procedures

[1][2]

Audience: Researchers, Medicinal Chemists, and EHS Officers.[1][2] Scope: Operational safety, waste segregation, and regulatory compliance for halogenated heterocyclic building blocks.

Executive Summary & Chemical Profile

5-Bromo-6-methyl-1,7-naphthyridine is a functionalized nitrogen heterocycle used primarily as an intermediate in pharmaceutical synthesis.[1][2] Its disposal requires strict adherence to halogenated waste protocols .

Unlike simple organic waste, the presence of the bromine atom and the basic nitrogen scaffold dictates specific segregation to prevent the formation of toxic byproducts (e.g., bromamines) or catalytic interference in waste incinerators.[1][2]

Compound Identification
PropertyDetail
Chemical Name 5-Bromo-6-methyl-1,7-naphthyridine
Class Halogenated Nitrogen Heterocycle
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity
Waste Category Halogenated Organic (Do NOT mix with non-halogenated streams)

Critical Note on CAS Numbers: Specific isomers of naphthyridine often have varying CAS numbers depending on the cataloging authority. Common analogs include 5-bromo-1,7-naphthyridine (CAS: 17965-76-3).[1][2][3] Always verify the CAS on your specific container, but treat the disposal protocol as identical for this entire chemical class.

Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, we must understand the mechanistic hazards.[1][2] We treat this compound under the "Warning" signal word hierarchy based on Structure-Activity Relationships (SAR) of similar brominated pyridines.

GHS Classifications[5]
  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[5]

  • H412: Harmful to aquatic life with long-lasting effects (Standard precaution for halogenated heterocycles).

The Chemistry of Disposal

Why segregate?

  • Incineration Requirements: Halogenated waste requires high-temperature incineration (>1100°C) with specific scrubbers to neutralize acid gases (HBr, Br2) generated during combustion.[1] Mixing this with general organic waste (often burned at lower temperatures or used as fuel blending) causes equipment corrosion and releases toxic emissions.

  • Nitrogen Basicities: The 1,7-naphthyridine ring contains basic nitrogens.[2] If mixed with acidic waste streams, it can protonate, generating heat and potentially increasing the solubility of the complex, making containment in case of a leak more difficult.[1][2]

Pre-Disposal Segregation Protocols

Trustworthiness Rule: Never rely on the "General Waste" bin. Segregation is the only self-validating safety system.

Incompatibility Matrix
Substance ClassCompatibilityMechanism of Failure
Strong Oxidizers (e.g., Peroxides, Nitric Acid)INCOMPATIBLE Potential for rapid oxidation of the methyl group or N-oxide formation, leading to exotherms.[1][2]
Strong Acids CAUTION Protonation of the naphthyridine ring. Exothermic reaction.
Aqueous Waste AVOID Limited solubility. Precipitants can clog liquid waste lines.

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Waste (Expired/Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • "Solid Hazardous Waste"[2]

    • "Contains: 5-Bromo-6-methyl-1,7-naphthyridine"[1][2]

    • Check the box for "Toxic" and "Irritant" .

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[5][6]

  • Sealing: Screw the cap tight. Parafilm is not a secondary seal; use electrical tape if long-term storage is required before pickup.

Scenario B: Reaction Mixtures (Liquid Waste)

Most researchers will encounter this compound dissolved in solvents (DCM, Ethyl Acetate, DMF).[1][2]

  • Determine the Solvent:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use the HALOGENATED waste stream.

    • If solvent is Acetone , Methanol , or Ethyl Acetate :

      • Standard Rule: If the concentration of the halogenated compound is >1-2%, the entire mixture should be defaulted to the HALOGENATED waste stream to prevent downstream compliance issues.[2]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before bottling.[2]

  • Bottling: Use an approved solvent waste carboy (typically HDPE).

  • Venting: Ensure the cap is vented if there is any risk of ongoing slow reaction (unlikely with this stable intermediate, but good practice).

Decision Logic Diagram

The following flowchart visualizes the decision-making process for disposing of 5-Bromo-6-methyl-1,7-naphthyridine.

DisposalWorkflowStartStart: 5-Bromo-6-methyl-1,7-naphthyridine WasteStateCheckPhysical State?Start->StateCheckSolidSolid Waste (Pure/Residue)StateCheck->SolidPowder/CrystalsLiquidLiquid/Solution WasteStateCheck->LiquidReaction MixtureBin_SolidDISPOSAL BIN B:Solid Hazardous Waste(Lab Pack)Solid->Bin_SolidLabel: Toxic/IrritantSolventCheckPrimary Solvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform, etc.)SolventCheck->HaloSolventYesNonHaloSolventNon-Halogenated Solvent(Acetone, EtOAc, MeOH)SolventCheck->NonHaloSolventNoBin_HaloDISPOSAL BIN A:Halogenated Organic Waste(High Temp Incineration)HaloSolvent->Bin_HaloContamCheckIs Compound >1%?NonHaloSolvent->ContamCheckContamCheck->Bin_HaloYes (Default Safety)ContamCheck->Bin_HaloNo (Trace Only)

Figure 1: Decision tree for segregating halogenated heterocyclic waste. Note that liquid waste containing significant amounts of the compound defaults to the Halogenated stream regardless of the solvent.[2]

Emergency Procedures (Spillage)

In the event of a benchtop spill of the solid powder:

  • Evacuate & Ventilate: Clear the immediate area. If powder is airborne, allow dust to settle.[1][2]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] A particulate respirator (N95) is recommended if dust is visible.

  • Containment: Do not dry sweep. Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

  • Cleanup: Wipe up the material. Clean the surface with a soap/water solution to remove the organic residue.

  • Disposal: Place all contaminated wipes and gloves into the Solid Hazardous Waste bin.

Regulatory & Compliance (RCRA)[1]

For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2]

  • P-List/U-List: While this specific isomer is likely not explicitly P- or U-listed (unlike Pyridine U196), it must be characterized by the generator.[1][2]

  • Characteristic Waste: If dissolved in a flashpoint solvent (<60°C), it carries the D001 (Ignitable) code.[1][8]

  • Halogenated Solvents: If mixed with spent methylene chloride, it falls under F002 .[1][2][9]

  • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but treat with the severity of a listed halogenated waste.[2]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Pyridinamine, 5-bromo-6-methyl-.[1][2][4] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Lists. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methyl-1,7-naphthyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methyl-1,7-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.